5-Chloro-2-methoxybenzoic acid
Description
Role as a Key Intermediate in Advanced Organic Synthesis
5-Chloro-2-methoxybenzoic acid serves as a fundamental raw material for organic synthesis and as a pharmaceutical intermediate. indiafinechemicals.com Its functional groups—carboxylic acid, methoxy (B1213986), and chloro groups—allow for a variety of chemical transformations, making it a versatile starting material for constructing more complex molecular architectures.
One of the primary reactions it undergoes is conversion to its corresponding acyl chloride, 5-chloro-2-methoxybenzoyl chloride, typically through reaction with thionyl chloride. This acyl chloride is a highly reactive intermediate that can readily participate in reactions to form amides and esters. For instance, it is a crucial intermediate in the synthesis of Glibenclamide, a sulfonylurea-class antidiabetic drug.
Furthermore, the carboxylic acid group can be esterified. For example, the reaction of this compound with ethanol (B145695) in the presence of thionyl chloride yields ethyl 5-chloro-2-methoxybenzoate. nih.gov This ester can then be further modified, for instance, by reacting with hydrazine (B178648) hydrate (B1144303) to produce 5-chloro-2-methoxybenzohydrazide, a precursor for synthesizing 1,3,4-oxadiazole (B1194373) derivatives. nih.gov
The compound and its derivatives can also undergo nucleophilic and electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups onto the benzene (B151609) ring.
Relevance in Medicinal Chemistry and Drug Development Research
The scaffold of this compound is present in numerous compounds investigated for their therapeutic potential. Its derivatives have shown a wide range of biological activities, making it a significant molecule in drug discovery.
Derivatives of this compound have been explored for their potential as:
Anticancer agents: Novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives, synthesized from this compound, have been evaluated as tubulin polymerization inhibitors. nih.gov Some of these compounds have shown promising in vitro activity against human cancer cell lines, including breast and colorectal adenocarcinoma. biosynth.comnih.gov
Antidiabetic agents: As mentioned earlier, it is a key intermediate in the synthesis of Glibenclamide, a well-known medication for type 2 diabetes. innovareacademics.in Research has also focused on synthesizing novel analogs of Glibenclamide starting from this compound. innovareacademics.in
Antimicrobial agents: A series of 1,3,4-oxadiazole derivatives containing the 5-chloro-2-methoxyphenyl moiety have been synthesized and screened for their antibacterial and antifungal activities. nih.gov Several of these compounds showed significant activity against the tested microbial strains. nih.gov
Antiemetic agents: The related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a crucial intermediate for several antiemetic and prokinetic drugs like cisapride, clobopride, and zacopride. google.com Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been developed as dual antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, showing potential as broad-spectrum antiemetics. nih.gov
Scope of Current Academic Investigations Involving this compound
Current research continues to explore the synthetic utility and biological applications of this compound and its derivatives.
Table 2: Recent Research Applications of this compound
| Research Area | Application/Finding | Reference |
|---|---|---|
| Anticancer Drug Development | Synthesis of 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide derivatives as potential anti-cancer agents against human ovarian and colon cancer cell lines. researchgate.net | researchgate.net |
| Anticancer Drug Development | Synthesis of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. nih.gov | nih.gov |
| Antidiabetic Drug Development | Synthesis of novel analogs of Glibenclamide for potential use as antidiabetic agents. innovareacademics.in | innovareacademics.in |
| Antimicrobial Drug Development | Synthesis of new 1,3,4-oxadiazole derivatives with significant antibacterial and antifungal activities. nih.gov | nih.gov |
| Materials Science | Used in the synthesis of 5-chloro-2-methoxybenzoates of Lanthanum(III), Gallium(III), and Lutetium(III). chemicalbook.com | chemicalbook.com |
| Drug Metabolism Studies | Deuterium and 13C labeled this compound is used as a tracer in drug development to study pharmacokinetic and metabolic profiles. medchemexpress.com | medchemexpress.com |
Investigations are ongoing to design and synthesize novel compounds derived from this compound with improved efficacy and selectivity for various biological targets. For example, research has focused on modifying the substituents on the benzamide (B126) derivatives to enhance their binding affinity to specific receptors, such as the dopamine D2 and serotonin 5-HT3 receptors. nih.gov The versatility of this compound as a starting material ensures its continued relevance in academic and industrial research for the foreseeable future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187949 | |
| Record name | 5-Chloro-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-16-2 | |
| Record name | 5-Chloro-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-o-anisic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Methoxybenzoic Acid
Established Synthetic Routes and Reaction Optimizations
The synthesis of 5-Chloro-2-methoxybenzoic acid can be achieved through several established pathways, primarily involving the modification of benzoic acid or salicylic (B10762653) acid derivatives.
Halogenation and Methoxylation Strategies for Benzoic Acid Derivatives
The direct chlorination of 2-methoxybenzoic acid represents a primary route to obtaining this compound. In this electrophilic aromatic substitution, the positions on the benzene (B151609) ring are activated or deactivated by the existing methoxy (B1213986) (-OCH3) and carboxylic acid (-COOH) groups. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions, while the carboxylic acid group is a deactivating group, directing to the meta position. The resulting regioselectivity favors chlorination at the C5 position, which is para to the highly activating methoxy group.
A documented method involves heating a mixture of 2-methoxybenzoic acid with crystalline iodine in a solvent such as carbon tetrachloride, followed by the introduction of chlorine gas. google.com The reaction proceeds until the starting material is consumed, as monitored by thin-layer chromatography (TLC). google.com Optimization of this reaction has shown that high-purity this compound can be obtained with yields between 95.02% and 97.35%. The use of carbon tetrachloride is noted as a more economical and easily recoverable solvent compared to alternatives like glacial acetic acid.
An alternative chlorination method utilizes a mixture of 35% hydrochloric acid and 30% hydrogen peroxide in ethanol (B145695) or isopropanol. This process, however, is characterized by a longer reaction time (20-22 hours) and yields a comparatively lower amount of the target product, typically between 70-77%.
| Method | Reagents | Solvent | Yield | Purity / Main Byproducts | Reaction Time |
|---|---|---|---|---|---|
| Iodine-Catalyzed Chlorination | Cl2, I2 | CCl4 | 95.0-97.4% | High purity (M.P. 96-97°C) | 3-4 hours |
| Acid/Peroxide Chlorination | HCl, H2O2 | Ethanol or Isopropanol | 70-77% | M.P. 96-97°C | 20-22 hours |
| Uncatalyzed Chlorination | Cl2 | CCl4 | 82.15% | 93.15% pure (contains 3-chloro and 3,5-dichloro isomers) | - |
Methylation of p-Aminosalicylic Acid Derivatives as a Foundational Approach
While direct synthesis from p-aminosalicylic acid is complex, derivatives of salicylic acid serve as viable starting points. One such method begins with 5-chlorosalicylic acid. This precursor can be methylated to form methyl 5-chloro-2-methoxybenzoate. google.com This ester is then hydrolyzed to yield the final this compound. google.comprepchem.com One specific procedure involves treating methyl 5-chloro-2-methoxybenzoate with sodium hydroxide (B78521) in a dioxane solution, followed by acidification with hydrochloric acid, resulting in a 91% yield of the desired product. prepchem.com
Direct Chlorination of 4-Amino-2-methoxybenzoic Acid
A patented process describes the direct chlorination of 4-amino-2-methoxybenzoic acid to produce 4-amino-5-chloro-2-methoxybenzoic acid. googleapis.com This intermediate is a crucial building block for pharmaceuticals. The reaction involves adding a chlorinating agent, such as iodobenzene (B50100) dichloride, to a solution of 4-amino-2-methoxybenzoic acid in an anhydrous solvent like tetrahydrofuran (B95107). googleapis.com This method provides the chlorinated and aminated precursor, which can then potentially be deaminated to yield this compound, although this final deamination step is part of a broader multi-step strategy. The direct chlorination of the 4-amino derivative proceeds with a 72% yield. googleapis.com
Multi-step Synthesis from p-Aminosalicylic Acid via Methylation, Chlorination, and Hydrolysis
A comprehensive, multi-step synthesis starting from the readily available p-aminosalicylic acid (4-amino-2-hydroxybenzoic acid) is a well-documented industrial route to produce key intermediates. google.com This pathway, while leading to 4-amino-5-chloro-2-methoxybenzoic acid, involves the core transformations of methylation and chlorination that are central to forming the 5-chloro-2-methoxybenzoyl structure.
The process includes the following key steps:
Methylation : p-Aminosalicylic acid is first reacted with a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium hydroxide. google.com This step converts the phenolic hydroxyl group to a methoxy group and the carboxylic acid to a methyl ester, yielding methyl 4-amino-2-methoxybenzoate. google.com
Chlorination : The resulting methyl 4-amino-2-methoxybenzoate is then chlorinated. The use of N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF) selectively adds a chlorine atom at the C5 position, which is ortho to the activating amino group. google.com This step produces methyl 4-amino-5-chloro-2-methoxybenzoate with yields reported as high as 88.3%. google.com
Hydrolysis : The final step in this sequence is the hydrolysis of the methyl ester to the carboxylic acid using an alkali like potassium hydroxide in a methanol-water mixture, followed by acidification. google.com This yields 4-amino-5-chloro-2-methoxybenzoic acid. google.com
To obtain the target compound, this compound, from this intermediate, a subsequent deamination step (removal of the C4-amino group) would be required.
Amidation Reactions and Coupling Reagents in Derivative Synthesis
The carboxylic acid functional group of this compound allows for a variety of chemical transformations, most notably amidation reactions to form benzamide (B126) derivatives. To facilitate this, the carboxylic acid is typically activated. A common method is its conversion to the more reactive acyl chloride, 5-chloro-2-methoxybenzoyl chloride. This is achieved by heating the acid with thionyl chloride. google.com
For amide bond formation, coupling reagents are frequently employed to activate the carboxylic acid in situ. Ethyl chloroformate is one such reagent that reacts with the carboxylic acid in the presence of a tertiary amine base, like triethylamine, to form a mixed anhydride (B1165640). This reactive intermediate is then treated with an amine, such as aniline (B41778) or benzylamine (B48309), to form the corresponding N-substituted benzamide. nih.govsemanticscholar.org
A documented procedure involves dissolving this compound in dichloromethane (B109758), adding triethylamine, followed by ethyl chloroformate. semanticscholar.org After a period of stirring to form the mixed anhydride, aniline is added to the mixture. This reaction proceeds at room temperature and results in the formation of N-phenyl-5-chloro-2-methoxybenzamide with a high yield of 94%. semanticscholar.orgresearchgate.net A similar reaction with benzylamine as the nucleophile proceeds with a 97% yield. nih.gov
Reaction with Benzylamine using Ethyl Chloroformate
The coupling of this compound with benzylamine is a key step in the synthesis of various complex molecules. This reaction is efficiently carried out using ethyl chloroformate as a coupling reagent in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM). nih.gov
The process begins with the activation of the carboxylic acid. Triethylamine is added to a solution of this compound in DCM, followed by the dropwise addition of ethyl chloroformate. This in-situ formation of a mixed anhydride enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine. The subsequent addition of benzylamine to the reaction mixture leads to the formation of the corresponding amide, 5-chloro-2-methoxy-N-benzyl benzamide. nih.gov The reaction is typically stirred for a couple of hours at room temperature.
Following the reaction, a simple work-up procedure involving washing with water, drying the organic layer, and evaporating the solvent yields the crude product. Crystallization from a solvent like methanol (B129727) can be employed for purification, affording the desired benzamide in high yields, often around 97%. nih.gov
Coupling with Piperidine (B6355638) and Acetylpiperazine
The amide coupling of this compound can be extended to various cyclic amines, such as piperidine and acetylpiperazine, to generate a diverse library of derivatives. A common synthetic approach involves the activation of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by reacting this compound with thionyl chloride. evitachem.com
The resulting 5-chloro-2-methoxybenzoyl chloride is a reactive intermediate that readily undergoes amidation. evitachem.com The coupling with piperidine or acetylpiperazine is then carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid generated during the reaction. evitachem.com This method provides a straightforward route to N-acylated piperidines and piperazines.
Coupling with Various Amines for Sulfonamide Analogues
This compound is a precursor for the synthesis of a variety of sulfonamide analogues. The synthetic strategy often involves a multi-step sequence. Initially, the benzoic acid is coupled with an appropriate aniline derivative, for instance, using ethyl chloroformate as the activating agent, to form an N-phenylbenzamide intermediate. semanticscholar.org
This intermediate then undergoes chlorosulfonation, typically by treatment with chlorosulfonic acid, to introduce a sulfonyl chloride group onto the phenyl ring. semanticscholar.orgresearchgate.net The resulting sulfonyl chloride is a key intermediate that can be coupled with a wide array of primary and secondary amines. semanticscholar.orgnih.gov The coupling reaction is generally performed in the presence of a base, such as sodium carbonate, in a biphasic solvent system like tetrahydrofuran (THF) and water, to yield the desired sulfonamide derivatives. semanticscholar.org This methodology allows for the synthesis of a diverse library of compounds with varying substituents on the sulfonamide nitrogen, leading to molecules with a range of biological activities. nih.govnih.gov
Derivatization Strategies of this compound for Specific Research Aims
The chemical scaffold of this compound can be strategically modified to achieve specific research objectives, particularly in the field of drug discovery. These derivatization strategies aim to introduce new functional groups and modulate the physicochemical properties of the parent molecule.
Synthesis of Sulfonyl Chloride Derivatives
A key derivatization of this compound involves its conversion into sulfonyl chloride derivatives. This transformation is crucial for the subsequent synthesis of sulfonamides. The process often begins with the amidation of this compound. For example, it can be reacted with benzylamine to form 5-chloro-2-methoxy-N-benzyl benzamide. nih.gov
This amide is then subjected to chlorosulfonation using chlorosulfonic acid. nih.govgoogle.com The reaction is typically carried out at a low temperature initially and then allowed to proceed at room temperature. This electrophilic aromatic substitution introduces a sulfonyl chloride group onto the benzene ring of the benzylamine moiety, yielding 4-(5-chloro-2-methoxybenzamido-N-methylene)benzene sulfonyl chloride. nih.gov This intermediate serves as a versatile building block for the synthesis of a wide range of sulfonamide derivatives. nih.gov Starting the synthesis from this compound has been reported to significantly improve the yield of the final sulfonyl chloride derivative. nih.gov
Preparation of 5-Chloro-N-(4-sulfamoylbenzyl)salicylamide Derivatives
A significant application of the derivatization of this compound is in the synthesis of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives, which have been investigated for their biological activities. nih.govrsc.org The synthesis starts with the coupling of this compound with benzylamine, followed by chlorosulfonation to obtain the sulfonyl chloride intermediate as described previously. nih.gov
This sulfonyl chloride is then reacted with various aromatic, aliphatic, and heterocyclic amines in the presence of a base like sodium carbonate. nih.gov This step introduces the sulfonamide functionality. The final step involves the demethylation of the o-methoxy group to a hydroxyl group, converting the benzamide to a salicylamide (B354443). This is often achieved by refluxing with sodium cyanide in anhydrous dimethyl sulfoxide, leading to the desired 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives in good yields. nih.gov
Formation of Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid
Esters of 4-amino-5-chloro-2-methoxybenzoic acid are another important class of derivatives with applications in medicinal chemistry, particularly as 5-HT4 receptor agonists. acs.org The synthesis of these esters can be achieved through several routes. One method involves the direct esterification of 4-amino-5-chloro-2-methoxybenzoic acid. For instance, the reaction with 1,2-dibromoethane (B42909) in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) yields the 2-bromoethyl ester. acs.org This bromoester can then be condensed with various amines to introduce further diversity. acs.org
Alternatively, the synthesis can proceed through a protected intermediate. The amino group of 4-amino-5-chloro-2-methoxybenzoic acid can be protected, for example, with a trityl group. acs.org The resulting N-tritylated acid is then activated, for instance with 1,1'-carbonyldiimidazole, and subsequently reacted with an alcohol in the presence of DBU to form the ester. acs.org This protection strategy is particularly useful when the alcohol contains a reactive functional group.
Another approach involves the synthesis of the methyl ester of 4-amino-5-chloro-2-methoxybenzoic acid, which can serve as a starting material for further transformations. google.com This can be prepared from p-aminosalicylic acid through a multi-step process involving methylation, chlorination, and esterification. google.com
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | Benzylamine, Ethyl Chloroformate, Triethylamine, DCM | 5-chloro-2-methoxy-N-benzyl benzamide | 97% | nih.gov |
| 5-chloro-2-methoxy-N-benzyl benzamide | Chlorosulfonic acid | 4-(5-chloro-2-methoxybenzamido-N-methylene)benzene sulfonyl chloride | 90% | nih.gov |
| 4-(5-chloro-2-methoxybenzamido-N-methylene)benzene sulfonyl chloride | Various amines, Sodium carbonate, DCM/Water | 5-chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide derivatives | 47-98% | nih.gov |
| 5-chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide derivatives | Sodium cyanide, Dimethyl sulfoxide | 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives | 72-98% | nih.gov |
| 4-Amino-5-chloro-2-methoxybenzoic acid | 1,2-dibromoethane, DBU, THF | 2-Bromoethyl 4-amino-5-chloro-2-methoxybenzoate | - | acs.org |
| 4-amino-5-chloro-2-methoxy-4-(tritylamino)benzoic acid | 1,1'-Carbonyldiimidazole, various alcohols, DBU, THF | Esters of 4-amino-5-chloro-2-methoxybenzoic acid | - | acs.org |
Table 1. Summary of Synthetic Transformations of this compound and its Derivatives.
Generation of Benzamide Derivatives for Receptor Antagonism Studies
This compound is a key precursor in the synthesis of various benzamide derivatives that have been investigated for their potential as receptor antagonists. These derivatives are of significant interest in medicinal chemistry due to their interactions with various biological targets.
One area of focus has been the development of dual antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, which could serve as broad-spectrum antiemetic agents. nih.gov To achieve this, a variety of benzamides were synthesized by coupling derivatives of 4-amino-5-chloro-2-methoxybenzoic acid with 6-amino-1,4-dialkylhexahydro-1,4-diazepines. nih.gov The resulting compounds were then evaluated for their binding affinity to these receptors. nih.gov
Modifications to the 4-amino-5-chloro-2-methoxybenzoyl moiety, such as the introduction of a methyl group on the nitrogen at the 4-position, have been shown to significantly increase the binding affinity for the dopamine D2 receptor while maintaining potent 5-HT3 receptor binding. nih.gov For instance, compounds like 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide and its 5-bromo and 5-iodo analogues demonstrated much higher affinity for the D2 receptor compared to metoclopramide (B1676508). nih.gov The (R)-enantiomer of one such derivative exhibited strong affinity for both dopamine D2 and 5-HT3 receptors, while the (S)-enantiomer showed potent and selective affinity for the 5-HT3 receptor. nih.gov
Furthermore, derivatives of this compound have been synthesized and evaluated as potential radioligands for the non-invasive quantification of D2-like dopamine receptors. uni-mainz.de In these studies, the benzoic acid was coupled with specific amine-containing moieties to produce benzamides with high affinity for dopamine receptors. uni-mainz.de
The synthesis of these benzamide derivatives typically involves the reaction of this compound or its activated form (like an acyl chloride) with an appropriate amine. ekb.egsemanticscholar.orgresearchgate.net This amide bond formation is a crucial step in creating a diverse library of compounds for structure-activity relationship (SAR) studies. These studies help in identifying the key structural features required for potent and selective receptor antagonism.
Synthetic Applications as a Reactant for Complex Pharmaceutical Intermediates
This compound serves as a fundamental building block in the synthesis of a wide array of complex pharmaceutical intermediates. Its structural features, including the carboxylic acid group, the chloro substituent, and the methoxy group, allow for versatile chemical modifications, making it a valuable starting material in multi-step synthetic sequences.
The carboxylic acid moiety can be readily converted into an acyl chloride, typically by treatment with thionyl chloride, which then serves as a highly reactive intermediate for forming amide bonds. innovareacademics.in This reactivity is fundamental to its role in synthesizing various pharmaceutical agents. For example, it is a key component in the synthesis of intermediates for Glibenclamide, a sulfonylurea antidiabetic drug. opulentpharma.com
Beyond its use in Glibenclamide synthesis, this compound is a precursor for intermediates used in the creation of various bioactive molecules. For instance, it is used to generate p-[5-chloro-2-methoxybenzamidoethyl]-benzenesulfonamide, a complex structure with demonstrated biological activity. Furthermore, derivatives of this compound have been utilized in the synthesis of compounds with antibacterial properties.
The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a crucial intermediate for several prokinetic drugs, often starts from p-aminosalicylic acid, which undergoes methylation, chlorination, and hydrolysis. google.com This highlights the role of the this compound scaffold in accessing more complex and functionally rich molecules.
The versatility of this compound is further demonstrated in its use for synthesizing various heterocyclic compounds. For example, it has been used to prepare 1,3,4-oxadiazole (B1194373) derivatives, which have shown potential antimicrobial activity. nih.gov The synthesis involves converting the benzoic acid to its ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is then cyclized with various aromatic acids. nih.gov
Role in the Synthesis of Specific Pharmaceutical Compounds
This compound is a critical starting material in the synthesis of Glibenclamide (also known as Glyburide), a second-generation sulfonylurea drug used to treat type 2 diabetes. innovareacademics.inbiosynth.com The synthesis of Glibenclamide involves a multi-step process where the structural integrity of this compound forms a core part of the final drug molecule. chemicalbook.com
One common synthetic route begins with the conversion of this compound into its more reactive acid chloride derivative, 5-chloro-2-methoxybenzoyl chloride, typically by reacting it with thionyl chloride. innovareacademics.in This acid chloride is then reacted with 2-phenethylamine to form the amide, 5-chloro-2-methoxy-N-(2-phenethyl)benzamide. innovareacademics.in
Subsequent steps involve the chlorosulfonation of the benzene ring of the phenethyl group, followed by amination to introduce the sulfonamide group. chemicalbook.com In a patented method, an amidation step involves reacting this compound with N,N'-carbonyldiimidazole, followed by the addition of a sulfonamide intermediate. google.com The final step in the synthesis is the reaction of the resulting sulfonamide with cyclohexyl isocyanate to yield Glibenclamide. chemicalbook.comgoogle.com
The key reaction involving this compound is the initial amidation, which links the substituted benzoyl group to the rest of the molecule. The precise structure of this benzoic acid derivative is crucial for the pharmacological activity of Glibenclamide.
Interactive Table: Key Intermediates in Glibenclamide Synthesis from this compound
| Intermediate Compound | Role in Synthesis |
| 5-Chloro-2-methoxybenzoyl chloride | Activated form of the starting material for amidation. innovareacademics.in |
| 5-Chloro-2-methoxy-N-(2-phenethyl)benzamide | Product of the initial amidation step. innovareacademics.in |
| 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide | Intermediate formed after sulfonation and amination. google.com |
The 4-amino-5-chloro-2-methoxybenzoic acid scaffold, derived from this compound, is a cornerstone in the synthesis of a class of drugs known as "purides," which are utilized as antiemetics and to enhance gastric motility. google.com These compounds include well-known agents like Cisapride and analogues of Metoclopramide. nih.govgoogle.comebi.ac.uk
The synthesis of these drugs involves the coupling of 4-amino-5-chloro-2-methoxybenzoic acid with various amine-containing side chains, which are crucial for their pharmacological activity. ebi.ac.uklookchem.com For example, Cisapride is formed by the formal condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine. ebi.ac.uk
Research into new gastric prokinetic agents has involved the synthesis of numerous benzamide derivatives. lookchem.com In these studies, the 4-amino-5-chloro-2-methoxybenzoyl group was coupled with newly designed morpholinyl moieties, inspired by the structure of Cisapride. ebi.ac.uklookchem.com Modifications to the substituents on the benzoyl group have been shown to significantly influence the drug's activity. ebi.ac.uklookchem.com
Furthermore, 4-amino-5-chloro-2-methoxybenzoic acid has been used to synthesize metabolites of Metoclopramide for analytical studies. nih.gov This involves coupling the acid with glycine (B1666218) esters, followed by further chemical transformations. nih.gov The development of selective 5-HT4 receptor agonists, which can improve gastrointestinal motility with fewer side effects, has also utilized 4-amino-5-chloro-2-methoxybenzoic acid as a key building block.
Interactive Table: Examples of Puride Drugs Synthesized from 4-Amino-5-chloro-2-methoxybenzoic Acid
| Drug/Analogue | Amine Side Chain | Therapeutic Application |
| Cisapride | cis-1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine ebi.ac.uk | Gastric motility agent google.com |
| Metoclopramide Analogues | Various amine-containing side chains nih.gov | Antiemetic, gastric motility nih.gov |
| Clobopride | Specific amine moiety | Antiemetic, gastric motility google.com |
| Zacopride | Specific amine moiety | Antiemetic, gastric motility google.com |
This compound and its derivatives have emerged as important structural motifs in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV infection. nih.gov NNRTIs are a critical component of combination antiretroviral therapy.
In the synthesis of novel alkenyldiarylmethanes (ADAMs), a class of NNRTIs, derivatives of this compound are utilized. nih.gov For instance, (Z)-5-[1-(5-Chloro-2-methoxyphenyl)-5-methoxycarbonyl-pent-1-enyl]-2-methoxy-3-methylbenzoic Acid Methyl Ester is one such compound synthesized and evaluated for its anti-HIV activity. nih.gov The synthesis of these complex molecules often involves Stille cross-coupling reactions, where a vinylstannane is reacted with an aryl iodide, such as a derivative of this compound. nih.gov
The 5-chloro-2-methoxyphenyl group is a key feature in these inhibitors, and its presence is often associated with potent activity against wild-type and mutant strains of HIV-1. nih.gov The synthesis of these inhibitors can be complex, sometimes requiring a solid-phase approach to generate a library of compounds for structure-activity relationship studies. acs.org In such syntheses, a derivative like 3-chloro-5-iodo-2-methoxybenzoic acid can be anchored to a resin and then subjected to a series of reactions to build the final NNRTI molecule. acs.org
The structural analogy with known NNRTIs has driven the design and synthesis of new compounds incorporating the 5-chloro-2-methoxyphenyl moiety, aiming to improve potency, metabolic stability, and the resistance profile of these potential anti-HIV drugs. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituent Modifications on Biological Activity
The biological profile of derivatives based on the 5-chloro-2-methoxybenzoic acid framework is highly sensitive to the nature and position of its substituents. Modifications to the halogen at the 5-position and the introduction of methyl groups at various locations have been shown to profoundly influence receptor affinity and functional activity.
The substitution of the chlorine atom at the 5-position with other halogens, such as bromine and iodine, has been a key strategy in modulating the pharmacological activity of these benzamide (B126) derivatives. Studies have shown that the nature of the halogen at this position significantly impacts binding affinity, particularly for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.govjst.go.jp
In a series of 4-amino-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, replacing the 5-chloro substituent with bromine or iodine resulted in a marked increase in affinity for the dopamine D2 receptor. nih.govjst.go.jp The 5-bromo and 5-iodo analogs exhibited significantly higher D2 receptor affinity compared to the 5-chloro parent compound and the reference drug, metoclopramide (B1676508). nih.govjst.go.jp This suggests that a larger, more polarizable halogen at the 5-position enhances the interaction with the receptor binding pocket. scielo.br
Table 1: Effect of 5-Position Halogen Substitution on Dopamine D2 Receptor Affinity nih.govjst.go.jp
| Compound Analogue | 5-Position Substituent | Dopamine D2 Receptor Affinity (IC50, nM) |
|---|---|---|
| 82 | Chlorine (Cl) | 61.0 |
| 110 | Bromine (Br) | 17.5 |
| 112 | Iodine (I) | 22.5 |
| Metoclopramide | Chlorine (Cl) | 483 |
This interactive table summarizes the impact of different halogens at the 5-position on the dopamine D2 receptor binding affinity of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide analogues.
This trend highlights the importance of the electronic and steric properties of the substituent at the 5-position in achieving high-affinity receptor binding. The increased affinity of the bromo and iodo derivatives underscores a structure-activity relationship where larger halogens are favorable for D2 receptor antagonism in this chemical series. nih.govjst.go.jp
In the development of dual antagonists for serotonin 5-HT3 and dopamine D2 receptors, the introduction of a methyl group on the nitrogen atom at the 4-position of the 4-amino-5-chloro-2-methoxybenzoyl moiety led to a significant increase in dopamine D2 receptor binding affinity. nih.govjst.go.jp For instance, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide demonstrated potent antagonistic activity at both receptors in preclinical tests. nih.gov This N-methylation, combined with the existing 5-chloro-2-methoxybenzoyl scaffold, proved to be an effective strategy for enhancing D2 receptor interaction. nih.govjst.go.jp
Furthermore, in a different series of compounds, methylation of the phenol (B47542) and carboxylic acid groups of a related starting material was a key step in the synthesis of methyl 5-iodo-2-methoxybenzoate, a precursor for novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This highlights the utility of methylation in modifying the scaffold for diverse therapeutic targets.
The strategic placement of methyl groups can thus fine-tune the electronic and steric properties of the molecule, leading to improved receptor fit and enhanced biological efficacy.
Introduction of Halogens (Bromine, Iodine) at the 5-Position
Conformational Analysis and its Influence on Biological Profiles
The three-dimensional shape and flexibility of molecules derived from this compound are pivotal in determining their interaction with biological targets. Conformational analysis, which examines the spatial arrangement of atoms, and stereochemistry, which deals with the 3D properties of chiral molecules, are crucial for understanding and predicting biological activity.
In many bioactive benzamide derivatives, the benzene (B151609) ring and the amide group tend to maintain coplanarity due to resonance stabilization. smolecule.com However, the orientation of other parts of the molecule, such as side chains attached to the amide nitrogen, can vary. This flexibility allows the molecule to adopt different conformations, some of which may be more favorable for receptor binding than others. nih.gov
Studies on various benzamide derivatives show that the dihedral angle between the aromatic rings and the planarity of methoxy (B1213986) groups can impact steric hindrance and, consequently, biological interactions. science.gov For instance, conformationally-flexible benzamide analogues have been designed to explore their affinity for dopamine and sigma receptors, with certain conformations leading to high-affinity binding. nih.gov The ability of a molecule to adopt an optimal conformation within a binding pocket is a key determinant of its potency and selectivity.
Many biologically active derivatives of this compound are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit dramatically different pharmacological properties, as they may interact differently with chiral biological targets like receptors and enzymes. acs.orgresearchgate.net
A compelling example is seen in a 5-chloro-2-methoxy-4-methylaminobenzamide derivative, where the resolution of the racemic mixture into its (R) and (S) enantiomers led to a striking divergence in biological activity. nih.govjst.go.jp The (R)-enantiomer showed strong binding affinity for both dopamine D2 and serotonin 5-HT3 receptors. nih.govjst.go.jp In contrast, the (S)-enantiomer displayed potent and selective affinity for the 5-HT3 receptor only. nih.govjst.go.jp
Similarly, in another series, the (S)-enantiomer of a 4-amino-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-2-methoxybenzamide derivative showed high affinity for D2, D3, and D4 receptors, while its (R)-enantiomer had slightly different affinities, indicating stereoselective binding. acs.org Studies on other benzamide antipsychotics like amisulpride (B195569) have also revealed that the S-enantiomer is primarily responsible for binding to D2 and D3 receptors, while the R-enantiomer preferentially engages 5-HT7 receptors. acs.orgnih.gov
Table 2: Enantiomeric Selectivity on Receptor Binding nih.govjst.go.jp
| Enantiomer | Target Receptor(s) | Pharmacological Profile |
|---|---|---|
| (R)-enantiomer | Dopamine D2 and 5-HT3 | Strong dual affinity |
| (S)-enantiomer | 5-HT3 | Potent and selective affinity |
This interactive table illustrates the differential receptor binding profiles of the (R) and (S) enantiomers of 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide.
These findings underscore the critical importance of stereochemistry in drug design. The development of enantiomerically pure drugs allows for more targeted pharmacological action and can reduce the potential for off-target effects that might be associated with the less active or inactive enantiomer. nih.govjst.go.jpnih.gov
Flexibility and Planarity in Benzamide Derivatives
Rational Design of Derivatives for Targeted Pharmacological Action
The this compound scaffold has served as a valuable starting point for the rational design of new molecules with specific pharmacological actions. evitachem.com By applying the principles of SAR, medicinal chemists can systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties for a desired biological target.
One successful application of rational design involves the development of potent and selective antagonists for dopamine and serotonin receptors. Building upon the 4-amino-5-chloro-2-methoxybenzoyl group found in the antiemetic drug metoclopramide, researchers designed new series of compounds by coupling it with various amine moieties. nih.govnih.gov For example, combining this benzoyl group with a newly designed morpholinyl moiety led to potent and selective gastric prokinetic agents with reduced dopamine D2 receptor antagonism. nih.gov
In another example, the this compound framework was used to synthesize a series of sulphonamide derivatives evaluated as potential anti-cancer agents. semanticscholar.orgresearchgate.net The design strategy involved reacting this compound with aniline (B41778) and subsequently introducing a sulfonyl chloride group, which was then reacted with various amines to create a library of compounds. semanticscholar.orgresearchgate.net This approach led to the identification of potent anti-proliferative agents against several human cancer cell lines. semanticscholar.org
Furthermore, the scaffold has been incorporated into designs for inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some cancers. nih.govrsc.org These examples demonstrate how the this compound structure can be strategically elaborated to create diverse derivatives with highly specific and targeted therapeutic actions, from gastrointestinal motility to cancer treatment. nih.govsemanticscholar.org
Design of 5-HT4 Receptor Agonists and Antagonists
The 4-amino-5-chloro-2-methoxybenzoic acid framework has been instrumental in creating potent and selective ligands for the 5-HT4 receptor. researchgate.net SAR studies have demonstrated that ester derivatives of this acid, particularly with substituted 1-piperidineethanol, yield compounds with high affinity for this receptor. nih.gov
A key finding from these studies is that the substitution pattern on the piperidine (B6355638) ring dictates the pharmacological profile, switching the molecule from an agonist to an antagonist. nih.gov For instance, monosubstitution of the piperidine ring with groups like methyl (Me), hydroxyl (OH), or acetamido (NH-Ac) results in potent 5-HT4 agonists. nih.gov Compound 7a (ML 10302), a notable example, exhibits nanomolar affinity for the 5-HT4 receptor. nih.govmedchemexpress.com These agonists, however, often show a partial agonist profile, with maximal responses being 60-80% of that of serotonin. nih.gov
Conversely, the introduction of two methyl groups on the piperidine ring, as seen in compounds 7g and 7h, leads to a dramatic shift in activity, producing potent 5-HT4 antagonists. nih.gov Compound 7g, for example, demonstrated an antagonist pA2 value of 8.6. nih.gov This switch highlights the sensitivity of the 5-HT4 receptor's binding pocket to the steric bulk of the ligand. The ester linkage in these compounds was also found to be advantageous for activity compared to corresponding amide derivatives. nih.gov
SAR of 4-amino-5-chloro-2-methoxybenzoate Derivatives at 5-HT4 Receptors
| Compound | Piperidine Ring Substitution | Binding Affinity (Ki, nM) | Pharmacological Activity |
|---|---|---|---|
| 7a (ML 10302) | Unsubstituted | 1.07 ± 0.5 | Partial Agonist |
| 7k | 4-OH | 1.0 ± 0.3 | Partial Agonist |
| 7g | cis-3,5-dimethyl | 0.26 ± 0.06 | Antagonist |
Development of Dual Antagonists for Dopamine D2 and Serotonin 5-HT3 Receptors
In the pursuit of broad-spectrum antiemetic agents, researchers have utilized 4-amino-5-chloro-2-methoxybenzoic acid to synthesize benzamides that act as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors. nih.gov SAR studies focused on preparing benzamides from the core acid structure and various 6-amino-1,4-dialkylhexahydro-1,4-diazepines. nih.gov
These investigations identified the 1-ethyl-4-methylhexahydro-1,4-diazepine ring as the optimal amine component for this dual activity. nih.gov Further modifications to the benzoyl portion of the molecule were critical for enhancing D2 receptor affinity while maintaining potent 5-HT3 binding. Specifically, introducing a methyl group on the nitrogen at the 4-position of the benzoyl moiety, or replacing the chlorine at the 5-position with bromine or iodine, markedly increased the dopamine D2 receptor binding affinity. nih.gov
Among the synthesized compounds, compound 82 (5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide) and its 5-bromo (110 ) and 5-iodo (112 ) analogs showed significantly higher affinity for the D2 receptor than the established antiemetic, metoclopramide. nih.gov Furthermore, the stereochemistry of these molecules was found to be crucial; the (R)-enantiomer of compound 82 exhibited strong affinity for both D2 and 5-HT3 receptors, whereas the (S)-enantiomer was potent and selective for the 5-HT3 receptor. nih.gov
Dopamine D2 Receptor Binding Affinity of Benzamide Derivatives
| Compound | Modification (at position 5) | D2 Receptor Affinity (IC50, nM) |
|---|---|---|
| Metoclopramide | - | 483 |
| Compound 82 | Chloro | 61.0 |
| Compound 110 | Bromo | 29.7 |
| Compound 112 | Iodo | 17.5 |
Design of Multitarget Ligands (e.g., AChE Inhibitory, 5-HT4R Agonist, 5-HT6R Inverse Agonist)
The structural versatility of the this compound scaffold has been leveraged in the design of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's disease. nih.gov A key strategy involves combining the pharmacophore of a 5-HT4 receptor agonist, derived from 4-amino-5-chloro-2-methoxybenzoic acid, with moieties that can inhibit acetylcholinesterase (AChE) and act as inverse agonists at 5-HT6 receptors. nih.gov
The design rationale is based on the synergistic potential of these three mechanisms: enhancing acetylcholine (B1216132) levels (via AChE inhibition and 5-HT4R agonism), increasing acetylcholine release (via 5-HT6R inverse agonism), and promoting non-amyloidogenic processing of the amyloid precursor protein (via 5-HT4R agonism). nih.gov Starting from a dual 5-HT4R agonist/5-HT6R antagonist lead, researchers developed novel MTDLs by modifying the linker and terminal groups attached to a central 1-(4-amino-5-chloro-2-methoxyphenyl)-3-(piperidin-4-yl)propan-1-one core. nih.gov
This research led to the identification of a pleiotropic compound, [1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-(3-methylbenzyl)piperidin-4-yl)propan-1-one fumaric acid salt (10)] , which demonstrated a balanced in vitro profile and potent anti-amnesic effects in vivo. nih.gov The SAR studies involved synthesizing a series of derivatives with different substitutions on the benzyl (B1604629) group attached to the piperidine nitrogen, exploring how these changes impact the affinity and activity at each of the three targets. nih.gov
Examples of MTDL Scaffolds Based on 4-amino-5-chloro-2-methoxybenzoic acid
| Compound Name/Number | Core Structure | Targeted Activities |
|---|---|---|
| Donecopride | 1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-benzylpiperidin-4-yl)propan-1-one derivative | AChE Inhibitor / 5-HT4R Agonist |
| Compound 10 | 1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-(3-methylbenzyl)piperidin-4-yl)propan-1-one | AChE Inhibitor / 5-HT4R Agonist / 5-HT6R Inverse Agonist |
Development of NLRP3 Inflammasome Inhibitors
The this compound scaffold is also central to the development of inhibitors for the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome, a key mediator of inflammation. nih.govnih.gov SAR studies on a lead sulfonamide analogue revealed that the 2-methoxy (OCH3) and 5-chloro (Cl) substituents on the benzamide ring are essential for inhibitory activity. nih.gov Removal or positional changes of these two groups resulted in a significant drop in potency. nih.gov
While the benzamide core was found to be critical, modifications on the N-substituents of the sulfonamide moiety were well-tolerated and could be used to enhance potency. nih.gov The introduction of bulkier groups at this position tended to yield analogues with improved inhibitory activity. nih.gov This research identified new lead compounds, such as 14 and 17 , which showed substantially improved potency over the initial lead, JC124. nih.gov Another rationally designed analogue, JC-171, also incorporated the 5-chloro-2-methoxy-benzamide structure and was confirmed as a selective NLRP3 inflammasome inhibitor that interferes with the NLRP3/ASC interaction. nih.govnih.gov
Inhibitory Potency of Benzamide Derivatives on NLRP3 Inflammasome
| Compound | Key Structural Features | Inhibitory Potency (IC50, µM) |
|---|---|---|
| JC124 (Lead) | 5-Chloro-2-methoxybenzamide core | 3.25 |
| Analogue 1 | Removal of 2-OCH3 | >4-fold decrease in potency |
| Analogue 2 | Removal of 5-Cl | >4-fold decrease in potency |
| Compound 14 | Modified N-substituent on sulfonamide | 0.55 ± 0.091 |
| Compound 17 | Modified N-substituent on sulfonamide | 0.42 ± 0.080 |
| JC-171 | Hydroxyl-sulfonamide analogue | 8.45 ± 1.56 |
Table of Mentioned Compounds
Advanced Spectroscopic and Crystallographic Characterization in Research
Vibrational Spectroscopy Applications
While detailed experimental and theoretical vibrational studies specifically for 5-chloro-2-methoxybenzoic acid are not extensively documented in publicly available literature, analysis of related compounds such as o-methoxybenzoic acid and other substituted benzoic acids allows for a reliable interpretation of its expected spectral features. researchgate.net
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups. The most prominent feature in the spectrum of a carboxylic acid is the carbonyl (C=O) stretching vibration, which is expected to appear as a very strong band, typically in the region of 1700-1725 cm⁻¹. The presence of intermolecular hydrogen bonding in the solid state, leading to the formation of a dimeric structure, significantly influences this and other vibrational modes.
Other key expected vibrational bands include:
O-H Stretch : A very broad band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C-H Vibrations : Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the methoxy (B1213986) group's C-H stretching vibrations are typically found in the 2840-3000 cm⁻¹ range.
C-O Stretches : The spectrum will contain contributions from both the carboxylic acid C-O stretch (around 1300 cm⁻¹) and the aryl-alkyl ether C-O-C stretches of the methoxy group (typically an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1020-1040 cm⁻¹).
C-Cl Stretch : The carbon-chlorine stretching vibration is expected in the fingerprint region, generally between 750 and 550 cm⁻¹.
Studies on metal complexes of 5-chloro-2-methoxybenzoate utilize the FTIR spectrum of the parent acid as a reference to confirm coordination. nih.gov
FT-Raman spectroscopy provides complementary information to FTIR. While strong polar groups like C=O have strong FTIR signals, non-polar bonds and symmetric vibrations often produce more intense signals in Raman spectra.
For this compound, the key features in the FT-Raman spectrum would include:
Aromatic Ring Vibrations : The benzene (B151609) ring's stretching vibrations, particularly the "ring breathing" mode, are typically strong and sharp in the Raman spectrum, appearing around 1000 cm⁻¹ and 1600 cm⁻¹.
C=O Stretch : The carbonyl stretch is also visible in the Raman spectrum but is generally weaker than in the FTIR spectrum.
C-Cl Stretch : The C-Cl stretching vibration often gives a more intense Raman signal compared to its FTIR absorption.
Methoxy Group Vibrations : The symmetric C-O-C bend of the methoxy group is also an expected feature.
Detailed vibrational assignments for related molecules like 5-amino-2-chlorobenzoic acid have been performed using both experimental data and computational methods, providing a framework for interpreting the spectra of similar compounds. nih.gov
The vibrational spectrum of a molecule consists primarily of fundamental transitions, which correspond to an excitation from the ground vibrational state (v=0) to the first excited state (v=1). researchgate.net These fundamentals represent the 3N-6 (for non-linear molecules) normal modes of vibration, each corresponding to a specific, collective motion of the atoms.
In addition to these intense fundamental bands, weaker bands known as overtones and combination bands can appear in the spectrum.
Overtones result from transitions from the ground state to higher vibrational energy levels (v=2, 3, etc.) of a single fundamental mode. They appear at approximately two or three times the frequency of the fundamental band.
Combination bands arise from the simultaneous excitation of two or more different fundamental vibrations by a single photon. Their frequency is roughly the sum of the frequencies of the interacting fundamental modes.
The appearance and intensity of these bands can be influenced by factors such as mechanical and electrical anharmonicity and Fermi resonance, where an overtone or combination band has a similar energy to a fundamental vibration and "borrows" intensity from it. researchgate.net A thorough analysis, often aided by quantum chemical calculations, is required to assign these more complex bands and fully interpret the vibrational spectrum of a molecule like this compound. nih.gov
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, provides distinct signals for each unique proton. The chemical shifts (δ) are indicative of the electronic environment of the protons.
The expected signals are:
A singlet for the methoxy (-OCH₃) protons.
Three signals for the aromatic protons on the benzene ring. Due to the substitution pattern, these protons will appear as doublets or doublets of doublets, with coupling constants revealing their ortho, meta, or para relationships.
A broad singlet for the acidic proton of the carboxylic acid (-COOH), which is often found far downfield.
The specific chemical shifts observed for this compound are detailed in the table below.
Interactive Table: ¹H NMR Chemical Shift Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | ~10.6 | Broad Singlet |
| Aromatic H | ~8.08 | Doublet |
| Aromatic H | ~7.52 | Doublet of Doublets |
| Aromatic H | ~7.03 | Doublet |
| Methoxy (-OCH₃) | ~4.07 | Singlet |
Data obtained in CDCl₃ at 400 MHz. Chemical shifts can vary slightly based on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift reflecting its hybridization and the electronegativity of attached atoms.
For this compound, eight distinct signals are expected:
The carbonyl carbon of the carboxylic acid, which is highly deshielded and appears significantly downfield.
Six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. The carbon attached to the methoxy group will be shifted upfield relative to the others, while the carbon attached to the chlorine will be shifted downfield.
The methoxy carbon, which appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.
The table below summarizes the assigned chemical shifts for the carbon atoms in the molecule.
Interactive Table: ¹³C NMR Chemical Shift Data for this compound
| Assignment | Approximate Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~165-170 |
| Aromatic C-O | ~155-160 |
| Aromatic C-H | ~130-135 |
| Aromatic C-H | ~120-125 |
| Aromatic C-Cl | ~125-130 |
| Aromatic C-COOH | ~120-125 |
| Aromatic C-H | ~110-115 |
| Methoxy (-OCH₃) | ~55-60 |
Note: Specific peak assignments require detailed 2D NMR experiments. The ranges provided are based on typical values for substituted benzoic acids.
Electronic Absorption and Emission Spectroscopy
UV-Visible Spectroscopy for Electronic Properties
UV-Visible spectroscopy is a important tool for characterizing the electronic properties of this compound and its derivatives. The UV-Visible spectrum of 4-amino-5-chloro-2-methoxybenzoic acid, a related compound, was recorded in the 200–400 nm region to study its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net Such analyses, often complemented by computational methods like Time-Dependent Density Functional Theory (TD-DFT), provide insights into the electronic transitions within the molecule. researchgate.net For instance, in the study of 4-amino-5-chloro-2-methoxybenzoic acid, the experimental UV-visible spectrum was compared with the calculated spectrum to understand its electronic behavior. researchgate.net
Complexes of this compound with rare earth elements have also been characterized using UV spectroscopy. researchgate.netresearchgate.net These studies help in understanding the coordination environment and the electronic interactions between the ligand and the metal ion. researchgate.netresearchgate.net
Fluorescence Spectroscopy of Rare Earth Complexes
This compound serves as a ligand in the formation of rare earth complexes that exhibit characteristic fluorescence. researchgate.netresearchgate.netdp.tech When complexed with europium (Eu³⁺), the resulting compound emits a distinct red fluorescence under ultraviolet light. researchgate.netresearchgate.net Similarly, terbium (Tb³⁺) complexes with this ligand are known to show a strong green fluorescence. researchgate.net
The fluorescence properties of these complexes are a result of an efficient energy transfer process from the ligand to the rare earth ion. The ligand absorbs UV radiation and then transfers this energy to the central metal ion, which then emits light at its characteristic wavelength. This phenomenon, known as the "antenna effect," makes these complexes suitable for various applications in materials science and bio-imaging. The luminescence spectra of these complexes confirm that the ligand acts as an efficient sensitizer (B1316253) for the rare earth ion's luminescence. researchgate.net
Mass Spectrometry (MS) Applications
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise mass determination and structural elucidation of this compound and its derivatives. researchgate.netnih.govnih.gov HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. researchgate.netnih.govnih.gov
In the synthesis of various derivatives, HRMS is used to verify the molecular weight of the final products. For example, in the development of salicylamide (B354443) derivatives as potential HBV inhibitors, the structures of all synthesized compounds were confirmed by HRMS, among other techniques. nih.gov Similarly, in the synthesis of anti-cancer agents derived from 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126), the structures of the synthesized compounds were established using HRMS. researchgate.net The high accuracy of HRMS, often with an error of less than 3 ppm, provides a high degree of confidence in the assigned chemical structures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Deuterated Analogues
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical method used for the separation, identification, and quantification of chemical compounds in complex mixtures. This technique is particularly valuable in the analysis of deuterated analogues of this compound. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are often used as internal standards in quantitative bioanalysis due to their similar chemical properties to the parent compound but different mass.
LC-MS/MS, a tandem mass spectrometry approach, enhances the selectivity and sensitivity of the analysis, making it superior to conventional HPLC with UV-Vis detection for small drug analytes. In the bioanalysis of a glyburide (B1671678) analogue, which is a derivative of this compound, LC-MS/MS was the chosen platform for quantitative analysis in mouse plasma. The method involves separating the target analyte from the sample matrix using reversed-phase liquid chromatography followed by detection with tandem mass spectrometry. Deuterated analogues are also instrumental in compensating for matrix effects in environmental sample analysis. researchgate.net
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique has been employed to elucidate the crystal and molecular structures of several metal complexes of 5-chloro-2-methoxybenzoate. redalyc.orgresearchgate.netscielo.brunesp.br
Studies on the complexes of this compound with transition metals such as manganese(II), cobalt(II), nickel(II), and zinc(II) have revealed detailed information about their coordination geometries and the role of the carboxylate group. redalyc.orgscielo.brunesp.br The carboxylate group of the 5-chloro-2-methoxybenzoate ligand has been observed to coordinate to the metal ions in monodentate and bidentate fashions. redalyc.orgscielo.br
The crystal structures of these complexes show varied coordination environments. For instance, the manganese(II) complex, [bis(5-chloro-2-methoxybenzoate)tetraaquamanganese(II)], crystallizes in the monoclinic space group P2₁/c. redalyc.orgunesp.br The cobalt(II) and nickel(II) complexes are isostructural, both crystallizing in the orthorhombic space group P2₁2₁2₁. redalyc.orgunesp.br The zinc(II) complex, [aquabis(5-chloro-2-methoxybenzoate)zinc(II)] monohydrate, crystallizes in the monoclinic space group Pc. redalyc.orgunesp.br
In a dinuclear samarium(III) complex, [Sm(5-Cl-2-MOBA)₃phen]₂, each samarium ion is nine-coordinate, displaying a distorted monocapped square antiprismatic geometry. researchgate.net The coordination sphere of the Sm(III) ion is composed of oxygen atoms from the carboxylate groups and nitrogen atoms from a 1,10-phenanthroline (B135089) molecule. researchgate.net These detailed structural insights are crucial for understanding the physicochemical properties of these compounds. redalyc.orgscielo.br
Table of Crystallographic Data for Metal Complexes of 5-Chloro-2-methoxybenzoate
| Complex | Crystal System | Space Group | Coordination |
|---|---|---|---|
| [Mn(H₂O)₄(C₈H₆ClO₃)₂] | Monoclinic | P2₁/c | Distorted octahedral |
| Co(H₂O)₅(C₈H₆ClO₃) | Orthorhombic | P2₁2₁2₁ | Distorted octahedral |
| Ni(H₂O)₅(C₈H₆ClO₃) | Orthorhombic | P2₁2₁2₁ | Not specified |
| [Zn(H₂O)(C₈H₆ClO₃)₂]·H₂O | Monoclinic | Pc | Tetrahedral |
| [Sm(5-Cl-2-MOBA)₃phen]₂ | Not specified | Not specified | Distorted monocapped square antiprismatic |
Determination of Crystal and Molecular Structures of this compound Complexes
The precise crystal and molecular structures of several transition metal complexes of this compound have been determined using single-crystal X-ray analysis. scielo.brredalyc.org Research has focused on complexes with divalent manganese (Mn(II)), cobalt (Co(II)), nickel (Ni(II)), and zinc (Zn(II)), which were synthesized as hydrated salts. scielo.br The analysis revealed the formation of distinct crystalline structures with specific stoichiometries and arrangements in the solid state. scielo.brredalyc.org
For instance, the manganese complex, [bis(5-chloro-2-methoxybenzoate)tetraaquamanganese(II)], crystallizes in the monoclinic system with the space group P21/c. scielo.brunesp.br The cobalt and nickel complexes, identified as [pentaaqua(5-chloro-2-methoxybenzoato)cobalt(II)] (5-chloro-2-methoxybenzoate) and [pentaaqua(5-chloro-2-methoxybenzoato)nickel(II)] (5-chloro-2-methoxybenzoate) respectively, are isostructural and crystallize in the orthorhombic space group P212121. scielo.brredalyc.org The zinc complex, [aquabis(5-chloro-2-methoxybenzoate)zinc(II)] monohydrate, adopts a monoclinic crystal system with the space group Pc. scielo.brunesp.br In the complexes of Mn(II), Co(II), and Zn(II), the ligands arrange to form a distinct bilayer structure. scielo.brscielo.br
| Metal Ion | Complex Formula | Crystal System | Space Group |
|---|---|---|---|
| Mn(II) | [Mn(C₈H₆ClO₃)₂(H₂O)₄] | Monoclinic | P21/c scielo.brunesp.br |
| Co(II) | Co(H₂O)₅(C₈H₆ClO₃) | Orthorhombic | P212121 scielo.brredalyc.org |
| Ni(II) | Ni(H₂O)₅(C₈H₆ClO₃) | Orthorhombic | P212121 scielo.brredalyc.org |
| Zn(II) | [Zn(H₂O)(C₈H₆ClO₃)₂]·H₂O | Monoclinic | Pc scielo.brunesp.br |
Analysis of Coordination Geometries in Metal Complexes (e.g., Octahedral, Tetrahedral)
The coordination geometry around the central metal ion in these complexes is a key structural feature determined by X-ray crystallography. The studies show that the Mn(II) and Co(II) ions adopt a distorted octahedral coordination geometry. scielo.brscielo.br In these high-spin complexes, the 5-chloro-2-methoxybenzoate ligands and water molecules coordinate to the central metal ion, creating a weak electrostatic field. scielo.br
| Metal Ion | Coordination Geometry | Magnetic Properties |
|---|---|---|
| Mn(II) | Distorted Octahedral scielo.brscielo.br | High-spin complex scielo.br |
| Co(II) | Distorted Octahedral scielo.brscielo.br | High-spin complex scielo.br |
| Ni(II) | Octahedral scielo.br | High-spin complex scielo.br |
| Zn(II) | Tetrahedral scielo.brscielo.br | Not applicable (d¹⁰ configuration) |
Characterization of Carboxylate Group Functionality (Monodentate, Bidentate, Free)
The carboxylate group (COO⁻) of the 5-chloro-2-methoxybenzoate anion is a versatile ligand that can coordinate to metal ions in several ways. Spectroscopic (FTIR) and crystallographic analyses have revealed that this functional group exhibits different binding modes within the synthesized complexes. scielo.brscielo.br It can function as a monodentate ligand, where only one of its oxygen atoms binds to the metal center. scielo.brunesp.br
Furthermore, it can act as a bidentate ligand, where both oxygen atoms coordinate to the metal ion. scielo.brunesp.br In some crystal structures, particularly the Co(II) and Ni(II) complexes, the 5-chloro-2-methoxybenzoate anion also exists as a free or uncoordinated counter-ion, balancing the charge of the pentaaqua metal complex cation. scielo.brscielo.br This versatility in coordination demonstrates the flexibility of the carboxylate group in forming diverse supramolecular architectures. scielo.br
Structural Insights into Receptor Agonists and Antagonists
Structural modifications of the this compound scaffold have proven crucial in the development of selective ligands for biological receptors. A significant body of research has focused on its derivative, 4-amino-5-chloro-2-methoxybenzoic acid, as a foundational structure for potent serotonin (B10506) 5-HT₄ receptor agonists. researchgate.netbiosynth.com
Studies have shown that esters derived from 4-amino-5-chloro-2-methoxybenzoic acid can be potent 5-HT₄ receptor agonists. researchgate.net The structural design often involves linking the benzoate (B1203000) core to a conformationally flexible piperidine (B6355638) framework. researchgate.net Pharmacophore modeling and 3D-QSAR analyses indicate that the steric, electrostatic, and lipophilic properties of the ligand are all important for its activity. researchgate.net Structural modifications, such as changes to the 2-methoxy group, can significantly alter the compound's affinity for the 5-HT₄ receptor and modulate its function from a partial agonist to an antagonist. researchgate.net Molecular modeling of this compound itself has suggested that a hydrogen bond between the carboxylic acid's oxygen and a chloride ion could be a key interaction, potentially relating to its observed hypoglycemic activity. biosynth.com
Crystallography Open Database (COD) Entries and Data Interpretation
The Crystallography Open Database (COD) is a public-domain collection of crystal structures for organic, inorganic, and metal-organic compounds. crystallography.net It serves as a vital resource for researchers to access and interpret detailed crystallographic data. While an entry for this compound itself is not highlighted in the search results, a closely related derivative, 4-amino-5-chloro-2-methoxybenzoic acid, has a detailed entry.
COD entry 7240980 provides comprehensive crystallographic data for 4-amino-5-chloro-2-methoxybenzoic acid, determined at a temperature of 150 K. crystallography.net The data includes the unit cell parameters, space group, and details of the X-ray diffraction experiment. Such entries are invaluable for comparing with newly synthesized materials, understanding polymorphism, and interpreting the structural basis of a compound's properties. The availability of this data in an open-access format facilitates global scientific collaboration and accelerates research. crystallography.net
| Parameter | Value |
|---|---|
| Formula | C₈H₈ClNO₃ |
| Crystal System | Triclinic |
| Space Group | P -1 |
| a (Å) | 7.278 ± 0.0006 |
| b (Å) | 7.533 ± 0.0007 |
| c (Å) | 16.2004 ± 0.0011 |
| α (°) | 94.713 ± 0.006 |
| β (°) | 91.34 ± 0.006 |
| γ (°) | 106.926 ± 0.007 |
| Cell Volume (ų) | 845.8 ± 0.12 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in modeling the properties of 5-Chloro-2-methoxybenzoic acid. These computational methods allow for the prediction of various molecular parameters from first principles.
Density Functional Theory (DFT) for Molecular Structure Optimization
The molecular structure of this compound and its derivatives has been optimized using Density Functional Theory (DFT) methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p). researchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides the foundation for subsequent calculations of other molecular properties. These structural characteristics, including bond lengths and angles, have been determined and compared with experimental data where available, often showing good agreement. researchgate.net
Calculation of Vibrational Frequencies and Spectroscopic Predictions
Theoretical vibrational frequencies for this compound have been calculated using DFT methods. researchgate.net These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. The predicted vibrational spectra are often compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra to validate the accuracy of the computational model and to aid in the assignment of the observed spectral bands to specific molecular vibrations. researchgate.netresearchgate.net For instance, studies on similar benzoic acid derivatives have shown a correlation between the calculated stretching frequency of the carbonyl group (C=O) and the compound's acidity (pKa). nih.gov
Prediction of NMR Chemical Shifts using Gauge Independent Atomic Orbital (GIAO) Method
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netahievran.edu.trresearchgate.net This method has been applied to this compound and related compounds to predict their ¹H and ¹³C NMR spectra. researchgate.netahievran.edu.tr The calculated chemical shifts are typically compared with experimental NMR data to confirm the molecular structure and to understand the electronic environment of the different nuclei within the molecule. researchgate.netahievran.edu.tr The GIAO method has proven to be a reliable tool for the structural elucidation of organic molecules. researchgate.netconicet.gov.ar
Time-Dependent DFT (TD-DFT) for UV-Visible Electronic Properties
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic absorption properties of molecules, such as those observed in UV-Visible spectroscopy. researchgate.netahievran.edu.tr For this compound derivatives, TD-DFT calculations have been used to determine the electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netahievran.edu.tr These calculations help in understanding the electronic transitions that give rise to the observed UV-Visible absorption bands. ahievran.edu.tr
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in quantum chemistry that describe the electron-donating and electron-accepting abilities of a molecule, respectively. For derivatives of this compound, these frontier molecular orbital energies have been calculated using TD-DFT approaches. researchgate.netahievran.edu.tr The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
| Property | Value (eV) |
| HOMO Energy | -6.92 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.77 |
Table 1: Calculated HOMO and LUMO energies for a related nitro-substituted methoxybenzoic acid, providing an example of typical values obtained from DFT calculations. Data sourced from a study on 2-Methoxy-5-nitrobenzoic acid.
Determination of Nonlinear Optical (NLO) and Thermodynamic Properties
Computational methods have also been utilized to interpret the nonlinear optical (NLO) and thermodynamic properties of this compound and its analogs. researchgate.netresearchgate.net NLO properties are of interest for applications in optoelectronics and photonics. Theoretical calculations can predict parameters such as hyperpolarizability, which is a measure of a molecule's NLO response. researchgate.netresearchgate.net Thermodynamic properties, such as heat capacity and entropy, can also be evaluated computationally, providing a more complete physicochemical profile of the compound. researchgate.net
Application of Advanced Functionals and Basis Sets (e.g., B3LYP/6-311++G(d,p), SMD, DFT-D3)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, and specific combinations of functionals and basis sets are chosen to accurately model molecular systems. For substituted benzoic acids, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed. Studies have shown that the B3LYP functional provides excellent agreement with experimental values for properties like gas-phase acidity in this class of compounds. mdpi.com
For more complex analyses, including those involving non-covalent interactions, dispersion-corrected functionals such as B3LYP-D3 are utilized. The inclusion of the "-D3" term accounts for van der Waals forces, which are critical for accurately modeling crystal packing and ligand-protein binding. Furthermore, to simulate the behavior of the molecule in a solvent, continuum solvation models like the Solvation Model based on Density (SMD) are applied. nsf.gov
The choice of basis set is equally important. Large, flexible basis sets like 6-311++G(d,p) are often used for substituted benzoic acids and their derivatives. researchgate.netresearchgate.net This basis set includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution, leading to more accurate calculations of molecular geometry and electronic properties. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been successfully used to optimize the structure and determine the spectroscopic properties of the closely related 4-amino-5-chloro-2-methoxybenzoic acid. researchgate.net
Table 1: Computational Methods Applied to Substituted Benzoic Acids
| Method/Functional | Basis Set | Application/Finding |
|---|---|---|
| B3LYP | 6-311G(d,p) | Provided good agreement with experimental gas phase acidity values for substituted benzoic acids. mdpi.com |
| B3LYP/DFT-D3 | 6-31G(d) | Used to study reaction mechanisms involving benzoic acid derivatives, accounting for dispersion forces. nsf.gov |
| M06-2X | 6-311++G(d,p) | A reliable functional for studying thermodynamic and kinetic parameters in systems similar to benzoic acids. researchgate.net |
| SMD Solvation Model | 6-311+G(d,p) | Applied to simulate reaction energetics in a solvent environment (e.g., toluene). nsf.gov |
Molecular Dynamics (MD) and Docking Simulations
Molecular modeling techniques such as docking and dynamics simulations are instrumental in predicting how a molecule like this compound or its derivatives might interact with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is particularly valuable in drug design. In a notable study, a series of novel salicylamide (B354443) derivatives synthesized from this compound were evaluated as potential anticancer agents by targeting tubulin. nih.gov
In silico molecular docking calculations were performed to investigate the interaction of these compounds with the colchicine-binding site of tubulin. nih.gov The results suggested that the compounds could effectively inhibit tubulin polymerization, a key mechanism for halting cell division in cancer cells. The most active compounds demonstrated strong binding affinities, forming crucial interactions with key amino acid residues within the binding pocket. nih.gov For example, compound 24, a derivative, was shown to form hydrogen bonds with residues such as GLN 11 and ASN 258, as well as hydrophobic and π-cation interactions, contributing to its stable binding. nih.gov
Table 2: Example of Docking Interactions for a Derivative of this compound with Tubulin
| Interacting Residue | Chain | Interaction Type |
|---|---|---|
| GLN 11 | A | Hydrogen Bond |
| ASN 258 | B | Hydrogen Bond |
| Multiple Residues | A, B | Hydrophobic Interactions |
| Multiple Residues | A, B | π-π Cation Interactions |
Data derived from the study of compound 24, a salicylamide derivative of this compound. nih.gov
Before a molecule can be docked, its possible three-dimensional shapes, or conformers, must be understood. Conformer analysis investigates the potential energy landscape of a molecule to identify its most stable forms. For ortho-substituted benzoic acids, quantum chemical calculations have been used to map these energy landscapes, considering the interactions between the carboxylic acid group and the substituents on the benzene (B151609) ring. nih.gov
This analysis is crucial for developing a receptor binding hypothesis or pharmacophore model. A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific receptor. For ligands related to 4-amino-5-chloro-2-methoxybenzoic acid, conformation-activity relationship studies have been used to define such pharmacophores for targets like the 5-HT4 receptor. researchgate.net These models help rationalize the activity of known ligands and guide the design of new, more potent ones. researchgate.net
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto this unique molecular surface, researchers can gain detailed insights into crystal packing. This method has been applied to crystals of molecules structurally similar to this compound, such as other ortho-chloro-substituted benzoic acids and 4-amino-5-chloro-2-methoxybenzoic acid. researchgate.netnih.gov
Table 3: Hirshfeld Surface Interaction Contributions for 4-Amino-5-chloro-2-methoxybenzoic acid
| Intermolecular Contact | Contribution to Hirshfeld Surface |
|---|---|
| H···Cl / Cl···H | 62.5% |
| H···H | 12.3% |
| O···H / H···O | 10.3% |
| C···H / H···C | 8.2% |
Data from a study on the closely related 4-amino-5-chloro-2-methoxybenzoic acid, illustrating the types of interactions quantifiable by this method. researchgate.net
Biological Activities and Mechanisms of Action of 5 Chloro 2 Methoxybenzoic Acid and Its Derivatives
Pharmacological Investigations and Therapeutic Potential
The therapeutic potential of compounds derived from 5-Chloro-2-methoxybenzoic acid is rooted in their ability to interact with crucial physiological receptors and enzymes. These interactions modulate cellular signaling pathways, offering opportunities for treating a variety of disorders.
Gastrointestinal Motility Modulation
A significant area of investigation for derivatives of this compound has been their role in modulating gastrointestinal (GI) motility. These compounds primarily exert their effects through interaction with serotonin (B10506) and dopamine (B1211576) receptors, which are key regulators of gut function.
Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent modulators of the serotonin 5-HT4 receptor, a key player in promoting intestinal peristalsis. researchgate.net The nature of the activity—whether agonistic or antagonistic—can be finely tuned through specific structural modifications.
Esters derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol have shown potent 5-HT4 receptor agonist activity in preclinical models, including the guinea pig ileum and rat esophagus. For instance, the compound ML 10302 (also known as 7a), is a partial agonist with nanomolar affinity for the 5-HT4 receptor. While as potent as serotonin itself, it elicits a submaximal response, which is a characteristic of partial agonists.
Conversely, strategic modifications to the piperidine (B6355638) ring can dramatically switch the pharmacological profile from agonism to antagonism. The introduction of two methyl groups on the piperidine ring, as seen in compound 7g (2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate), results in a potent 5-HT4 antagonist. Another derivative, SDZ 205-557, acts as a competitive antagonist at both 5-HT3 and 5-HT4 receptors, an action associated with promoting intestinal peristalsis and gastric emptying. nih.govnih.gov
Table 1: 5-HT4 Receptor Activity of this compound Derivatives
| Compound | Derivative Type | Pharmacological Profile | Receptor Affinity (Ki) | Reference |
| ML 10302 (7a) | Ester of 4-amino-5-chloro-2-methoxybenzoic acid | Partial Agonist | 1.07 ± 0.5 nM | |
| Compound 7k | Ester of 4-amino-5-chloro-2-methoxybenzoic acid | Partial Agonist | 1.0 ± 0.3 nM | |
| Compound 7g | Ester of 4-amino-5-chloro-2-methoxybenzoic acid | Antagonist | 0.26 ± 0.06 nM | |
| SDZ 205-557 | Ester of 4-amino-5-chloro-2-methoxybenzoic acid | Antagonist | Not specified | nih.govnih.gov |
In the quest for improved antiemetic agents, researchers have successfully developed derivatives of 4-amino-5-chloro-2-methoxybenzoic acid that exhibit potent dopamine D2 receptor antagonism. nih.gov Benzamide (B126) derivatives, in particular, have shown high selectivity and affinity for D2-like dopamine receptors. nih.govuni-mainz.de
A study focused on creating dual 5-HT3 and D2 receptor antagonists synthesized a series of benzamides from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and 6-amino-1,4-dialkylhexahydro-1,4-diazepines. nih.gov Structural modifications, such as adding a methyl group to the nitrogen at the 4-position of the benzoyl moiety, significantly increased the affinity for the D2 receptor. nih.gov The compound 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (compound 82) demonstrated a much higher affinity for the D2 receptor (IC50 = 17.5-61.0 nM) compared to the established drug metoclopramide (B1676508) (IC50 = 483 nM). nih.gov
Further research into the stereochemistry of compound 82 revealed that its (R)-enantiomer possesses a strong affinity for both dopamine D2 and 5-HT3 receptors, whereas the (S)-enantiomer is a potent and selective 5-HT3 receptor antagonist. nih.gov This highlights the stereospecificity of the interaction with the D2 receptor.
Table 2: Dopamine D2 Receptor Affinity of Selected Benzamide Derivatives
| Compound | IC50 (nM) for D2 Receptor | Comparison | Reference |
| Compound 82 | 17.5 - 61.0 | > Metoclopramide | nih.gov |
| Metoclopramide | 483 | - | nih.gov |
The dual antagonism of 5-HT3 and dopamine D2 receptors is a well-established strategy for creating broad-spectrum anti-emetic agents. Consequently, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid designed with this dual activity profile have shown significant potential as anti-emetics. nih.govsmolecule.com The development of compounds like the benzamide derivative 82, which potently antagonizes both receptor types, directly addresses the search for more effective treatments for nausea and vomiting. nih.gov The pyridine-based derivative (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, which is structurally related to this compound derivatives, has also been identified as a promising antiemetic agent due to its dual D2/5-HT3 antagonist activity. evitachem.com
Dopamine D2 Receptor Antagonism
Anticancer Research and Cell Cycle Modulation
More recently, the this compound scaffold has been explored for its potential in oncology. Research has focused on synthesizing derivatives that can inhibit cancer cell proliferation by interfering with the cell cycle and modulating key enzymes involved in cancer progression.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is linked to the development of various cancers, making them an attractive target for anticancer therapy. nih.gov N-Substituted salicylamide (B354443) derivatives, which can be synthesized from a this compound starting point, have been shown to inhibit multiple oncogenic signaling pathways, including those involving HDAC-epidermal growth factor receptor (HDAC-EGFR). nih.gov
A novel series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was synthesized and evaluated for anti-proliferative activity against several human cancer cell lines, including ovarian (A2780) and colon (HCT-116) cancer. researchgate.net One of the most potent compounds from this series, compound 4j, was found to arrest the G2/M phase of the cell cycle and induce apoptosis in human pancreatic carcinoma cells (MIA PaCa-2). researchgate.net While this study focused on the resulting cell cycle arrest, the structural similarity to other known HDAC inhibitors suggests a potential mechanism of action. nih.govresearchgate.net This line of research indicates that derivatives of this compound are a viable foundation for developing new anticancer agents that function, at least in part, through cell cycle modulation and potential HDAC inhibition.
Table 3: Anticancer Activity of a this compound Derivative
| Compound | Cancer Cell Line | Biological Effect | Reference |
| Compound 4j | MIA PaCa-2 (Pancreatic) | G2/M cell cycle arrest, Apoptosis induction | researchgate.net |
Antiproliferative Activity against Cancer Cell Lines (e.g., Ovarian, Colon, Pancreatic Carcinoma)
Derivatives of this compound have demonstrated notable antiproliferative activity against a range of human cancer cell lines. A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their ability to inhibit the growth of human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. researchgate.netsemanticscholar.org Among these, compound 4j emerged as a particularly potent agent. researchgate.netsemanticscholar.org Further testing revealed that human pancreatic carcinoma (MIA PaCa-2) cells exhibited the highest sensitivity to this compound. researchgate.netsemanticscholar.org
In a separate study, novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives, which are structurally related to this compound, were synthesized and tested against breast adenocarcinoma (MCF-7 and MDA-MB-231) and colorectal adenocarcinoma (Caco-2 and HCT-116) cell lines. nih.gov Compound 33 was identified as the most active against the colon cancer subtypes, while compound 24 showed the greatest efficacy against the breast cancer cell lines. nih.gov
Furthermore, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were developed as potential inhibitors of mutant EGFR/BRAF pathways. nih.gov Several of these compounds, including 3a-e , 4a-c , and 5a-c , displayed significant antiproliferative activity with GI50 values in the nanomolar range against pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 4j | Ovarian (A2780), Colon (HCT-116) | Potent antiproliferative agent | researchgate.netsemanticscholar.org |
| 4j | Pancreatic (MIA PaCa-2) | Highest sensitivity | researchgate.netsemanticscholar.org |
| 33 | Colon (Caco-2, HCT-116) | Most active | nih.gov |
| 24 | Breast (MCF-7, MDA-MB-231) | Best efficacy | nih.gov |
| 3a-e, 4a-c, 5a-c | Pancreatic (Panc-1), Breast (MCF-7), Colon (HT-29) | Significant antiproliferative activity (nM range) | nih.gov |
Induction of Apoptosis and G2/M Cell Cycle Arrest
The antiproliferative effects of this compound derivatives are, in part, attributable to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle. Cellular mechanistic studies performed on MIA PaCa-2 pancreatic carcinoma cells demonstrated that compound 4j , a 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative, caused cell cycle arrest at the G2/M phase and induced apoptosis. researchgate.netsemanticscholar.org
Similarly, the 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives 24 and 33 were found to induce cell cycle arrest at the G2/M phase in a dose-dependent manner. nih.govresearchgate.net This effect is a direct consequence of their ability to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. nih.govresearchgate.net The disruption of microtubule dynamics triggers a mitotic checkpoint, leading to a halt in the cell cycle at the G2/M transition and subsequent activation of the apoptotic cascade.
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound Derivatives
| Compound | Cell Line | Mechanism | Reference |
|---|---|---|---|
| 4j | MIA PaCa-2 (Pancreatic) | G2/M cell cycle arrest and induction of apoptosis | researchgate.netsemanticscholar.org |
| 24 | Breast Cancer Cells | G2/M phase cell cycle arrest | nih.govresearchgate.net |
| 33 | Colon Cancer Cells | G2/M phase cell cycle arrest | nih.govresearchgate.net |
Tubulin Polymerization Inhibition
A key mechanism underlying the anticancer activity of certain this compound derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with the assembly of microtubules, these compounds disrupt cellular processes such as cell division, intracellular transport, and maintenance of cell shape.
In vitro tubulin polymerization assays confirmed that the 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives 24 and 33 effectively inhibit tubulin polymerization. nih.govresearchgate.net This inhibition leads to a cascade of downstream events, including the previously mentioned G2/M cell cycle arrest and induction of apoptosis. nih.govresearchgate.net The ability of these compounds to target the colchicine-binding site of tubulin has also been suggested by molecular docking studies. nih.gov
Inhibition of Oncogenic Signaling Pathways (e.g., ErbB-2, EGFR, RANKL, TMPRSS4, IL-12p40)
Derivatives of this compound, particularly N-substituted salicylamides, have been shown to inhibit multiple key oncogenic signaling pathways. researchgate.net These pathways are often dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.
Research has indicated that N-substituted salicylamide derivatives can inhibit the ErbB-2 tyrosine kinase receptor, a member of the epidermal growth factor receptor (EGFR) family, and arrest the cell cycle in the G1 phase. researchgate.net They have also been shown to target EGFR protein tyrosine kinases directly. researchgate.net Furthermore, these compounds can interfere with the receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis, the activity of the TMPRSS4 serine protease, and the production of interleukin-12p40 (IL-12p40) in dendritic cells. researchgate.net The dual targeting of EGFR and ErbB-2 pathways has been shown to produce a synergistic effect in suppressing cancer cell proliferation and migration. nih.gov
A series of 5-chloro-indole-2-carboxylate derivatives were specifically designed as potent inhibitors of mutant EGFR/BRAF pathways. nih.gov The most potent of these, compound 3e , exhibited an IC50 value of 68 nM against EGFR, which was more potent than the established inhibitor erlotinib. nih.gov
Antiviral Properties
Derivatives of this compound have also been investigated for their potential antiviral activities. Niclosamide, a salicylamide derivative, has demonstrated broad-spectrum antiviral activity. nih.gov Building on this, a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which can be synthesized from this compound precursors, were identified as potent inhibitors of respiratory syncytial virus (RSV) replication. nih.gov
Several of these compounds, including 11 , 12 , and 15 , not only possessed potent anti-RSV activities but also exhibited low cytotoxicity. nih.gov In addition to inhibiting viral replication, these compounds were also found to suppress RSV-induced inflammatory responses by inhibiting the activation of IRF3 and NF-κB and the subsequent production of cytokines and chemokines. nih.gov Other studies have explored derivatives of 5-fluoro-2-methoxybenzoic acid as potential antiviral agents targeting HIV. smolecule.com Furthermore, salicylamide derivatives have been identified as potent inhibitors of human adenovirus (HAdV) infection and hepatitis B virus (HBV) replication. csic.esnih.gov
Anti-inflammatory and Analgesic Effects
Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response. researchgate.net The structure of 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid suggests it may act as a COX inhibitor, thereby reducing the production of pro-inflammatory mediators.
Derivatives of 2-amino benzoic acid have been synthesized and shown to have potent anti-inflammatory and analgesic activities, with some compounds exhibiting greater potency than standard drugs like aspirin (B1665792) and phenylbutazone. researchgate.net In a study on 5-acetamido-2-hydroxy benzoic acid derivatives, which are structurally related to salicylamides, compounds were evaluated for their anti-nociceptive activity. mdpi.com One such derivative, PS3 , demonstrated a significant reduction in painful activity in a writhing test induced by acetic acid. mdpi.com
Neurological and Central Nervous System Activities
Certain derivatives of this compound have been investigated for their potential applications in neuropharmacology. One such compound, 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, is of interest for its potential to modulate neurotransmitter activity. The phenylpiperazine moiety within its structure is known to interact with serotonin and dopamine receptors, suggesting a possible role in treating central nervous system disorders. evitachem.com
Acetylcholinesterase (AChE) Inhibition
Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key strategy in the management of Alzheimer's disease.
One study focused on N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine, a derivative, which demonstrated significant inhibitory effects on AChE, suggesting its potential as a therapeutic agent for neurodegenerative conditions. Further research has involved the synthesis of various derivatives starting from 4-amino-5-chloro-2-methoxybenzoic acid, with the aim of developing potent AChE inhibitors. nih.govresearchgate.net A multi-target directed ligand (MTDL) designed from a 1-(4-amino-5-chloro-2-methoxyphenyl) core structure was also engineered to include AChE inhibition as one of its primary activities. frontiersin.org
Serotonin 5-HT6 Receptor Inverse Agonism
The serotonin 5-HT6 receptor is a target of interest for cognitive enhancement, and its modulation by derivatives of this compound has been explored. Inverse agonists at this receptor are hypothesized to improve cognition by increasing the levels of other neurotransmitters. wikipedia.org
Researchers have successfully designed and synthesized novel multi-target-directed ligands that possess 5-HT6 receptor inverse agonist activity. frontiersin.org One such pleiotropic compound, identified as [1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-(3-methylbenzyl)piperidin-4-yl)propan-1-one fumaric acid salt (10)], was developed from a core structure related to this compound. frontiersin.org This compound's ability to block 5-HT6 receptors is intended to work synergistically with its other properties to restore cholinergic neurotransmission, a key deficit in Alzheimer's disease. frontiersin.org While antagonists for the 5-HT6 receptor have been evaluated in clinical trials for dementia, agonists have been shown to reduce amyloid-β metabolism in preclinical studies. wikipedia.orgd-nb.info
In addition to 5-HT6 activity, other derivatives of the related 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and found to be potent agonists and antagonists for 5-HT4 receptors, with some compounds showing nanomolar affinity. nih.gov
| Derivative/Compound | Receptor Target | Activity Profile | Ki Value / Potency | Reference |
| 7a (ML 10302) | 5-HT4 | Partial Agonist | Ki = 1.07 ± 0.5 nM | nih.gov |
| 7k | 5-HT4 | Partial Agonist | Ki = 1.0 ± 0.3 nM | nih.gov |
| 7g | 5-HT4 | Antagonist | Ki = 0.26 ± 0.06 nM; pA2 = 8.6 | nih.gov |
| Compound 10 | 5-HT6 | Inverse Agonist | Not specified | frontiersin.org |
Anti-microbial and Anti-fungal Potentials
The core structure of this compound has served as a foundation for the development of novel anti-microbial and anti-fungal agents. A study detailed the synthesis of a series of new 1,3,4-oxadiazole (B1194373) derivatives incorporating a 5-chloro-2-methoxy benzohydrazide (B10538) moiety. nih.gov These compounds were screened for their activity against various bacterial and fungal strains. nih.gov
The results indicated that several of the synthesized derivatives displayed noteworthy anti-microbial effects. nih.gov
| Compound | Activity Level | Target Organisms | Reference |
| 4c | Significant | Tested bacterial and fungal strains | nih.gov |
| 4f | Good | Tested bacterial and fungal strains | nih.gov |
| 4g | Good | Tested bacterial and fungal strains | nih.gov |
| 4a, 4b, 4d, 4e, 4h | Moderate | Tested bacterial and fungal strains | nih.gov |
Other research has noted that compounds with similar structures may exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. Furthermore, a specific derivative, (S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide, has been identified as having antifungal and tuberculostatic activities. targetmol.com
Inhibition of NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the production of pro-inflammatory cytokines. Its dysregulation is implicated in a variety of inflammatory diseases. Derivatives of this compound have emerged as potent inhibitors of this pathway. nih.govnih.gov
A key derivative, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (also known as 16673-34-0), was synthesized from this compound. nih.gov This compound was shown to effectively prevent NLRP3 inflammasome formation and subsequent caspase-1 activity and cell death in vitro. nih.gov In an in vivo model of acute peritonitis, pretreatment with this compound limited the severity of inflammation in a dose-dependent manner. nih.gov
Further structure-activity relationship (SAR) studies on benzenesulfonamide (B165840) analogues revealed that the 2-methoxy and 5-chloro substitutions on the benzoic acid ring are essential for the inhibitory activity against the NLRP3 inflammasome. nih.gov
| Derivative | Model System | Observed Effect | Reference |
| 16673-34-0 | HL-1 cardiomyocytes (LPS+ATP treated) | Prevented increased caspase-1 activity and cell death | nih.gov |
| 16673-34-0 | Mouse model of acute peritonitis | Limited the severity of leukocyte infiltration | nih.gov |
Exploration of Mechanisms of Action at a Molecular Level
The biological activities of this compound and its derivatives are rooted in their interactions with specific molecular targets and their ability to modulate critical cellular signaling pathways. smolecule.com
Interaction with Specific Receptors and Enzymes
The chemical structure of this compound and its analogues allows for binding to various enzymes and receptors, thereby altering their biological activity. smolecule.com Research has identified several key molecular targets:
Acetylcholinesterase (AChE): Derivatives have been shown to inhibit AChE, an enzyme crucial for neurotransmission. frontiersin.org
Serotonin Receptors (5-HT4 and 5-HT6): Specific derivatives act as potent agonists, partial agonists, or antagonists at 5-HT4 receptors, while others function as inverse agonists at 5-HT6 receptors, influencing serotonergic pathways. frontiersin.orgnih.gov
NLRP3 Inflammasome Complex: Sulfonamide derivatives directly or indirectly inhibit the assembly and activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.govnih.gov The 5-chloro and 2-methoxy groups are critical for this interaction. nih.gov
Dopamine Receptors: While less specific, some benzamide compounds similar in structure are known to interact with dopamine receptors. evitachem.com
Modulation of Cellular Pathways
By interacting with these specific receptors and enzymes, derivatives of this compound can modulate complex cellular signaling pathways. smolecule.comvulcanchem.comontosight.ai
Inflammatory Pathways: The most distinct example is the inhibition of the NLRP3 inflammasome pathway. This action prevents the cleavage and activation of caspase-1, which in turn blocks the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18, thus dampening the inflammatory cascade. nih.govresearchgate.net
Cholinergic and Glutamatergic Pathways: Through inhibition of AChE and inverse agonism of 5-HT6 receptors, these compounds can enhance cholinergic neurotransmission. frontiersin.org Blockade of 5-HT6 receptors is also known to increase the release of glutamate (B1630785) and acetylcholine in key brain regions, which is a pathway of high interest for treating cognitive deficits. wikipedia.org
Serotonergic Signaling: By binding to various serotonin receptor subtypes, these molecules can directly modulate serotonin-mediated signaling, which is involved in mood, cognition, and gastrointestinal function. frontiersin.orgnih.gov
Amyloid Precursor Protein (APP) Processing: Activation of the 5-HT4 receptor by specific agonists can promote the non-amyloidogenic cleavage of the amyloid precursor protein (APP), leading to the production of the neuroprotective sAPPα fragment, a pathway relevant to Alzheimer's disease pathology. frontiersin.org
Advanced Applications and Future Research Directions
Role in Agricultural Chemistry and Crop Protection
The structural characteristics of 5-Chloro-2-methoxybenzoic acid make it a valuable intermediate in the agrochemical industry. Research has focused on its application in creating new solutions for crop protection and enhancing plant resilience.
This compound serves as a precursor in the synthesis of agrochemicals. Its derivatives are noted for their potential in formulating products that protect crops.
Herbicide and Fungicide Development : Isomers and related structures of this compound are utilized as intermediates in the synthesis of herbicides and fungicides. chemimpex.comchemimpex.com These compounds are designed to target and inhibit specific biological pathways in weeds and pathogenic fungi, thereby protecting crop health and yield. chemimpex.com For instance, the related compound 4-Chloro-2-methoxybenzoic acid is employed to create herbicides that target specific plant growth pathways. chemimpex.com
Pesticide Intermediates : The related compound, 5-Chloro-2-hydroxybenzoic acid, is used as an intermediate in the manufacturing of pesticides. chemicalbook.com
Specific Crop Applications : The methyl ester derivative, specifically Benzoic Acid, 5-Chloro-2-Methoxy-, Methyl Ester, has been identified as a popular choice for the treatment of cotton and peanut crops. kavyapharma.in
Beyond direct pest and weed control, derivatives of this compound are investigated for their role as plant growth regulators. A patent for a process to prepare a sulfonamide derivative from the compound notes that such substances can act as herbicides and growth regulators, suggesting a potential to modify plant metabolism for improved agricultural outcomes. google.com
Formulation of Herbicides and Pesticides
Material Science Investigations
In material science, the focus is on incorporating this compound and its analogs into new materials with enhanced properties. Its aromatic structure and reactive functional groups make it a candidate for creating specialized polymers and coatings.
The compound is explored as a building block for high-performance polymers.
Specialty Polymers and Resins : Isomers such as 2-Chloro-5-methoxybenzoic acid and 4-Chloro-2-methoxybenzoic acid are investigated for their role in producing specialty polymers and resins that require high durability and specific thermal and chemical resistance. chemimpex.comchemimpex.com
Polymer Synthesis Analogs : A closely related compound, 5-Chloro-2-fluorobenzoic acid, is used to synthesize poly(phenylene ether)-based electrolyte membranes. ossila.com The process involves converting the acid to benzoyl chloride, which then undergoes further reactions to form the polymer, demonstrating a potential synthetic route for polymers derived from this compound. ossila.com
The properties of this compound's isomers suggest its potential use in advanced coatings. Research into 4-Chloro-2-methoxybenzoic acid indicates its potential for creating coatings with specific thermal and chemical resistance properties. chemimpex.com
Development of Novel Polymers
Biochemical Research Applications
This compound is a versatile compound in biochemical and medicinal chemistry research, serving as a tool for studying biological processes and as a precursor for potentially bioactive molecules.
Enzyme Inhibition and Receptor Binding : The compound and its isomers are used in studies related to enzyme inhibition and receptor binding, which are fundamental to understanding biological pathways and designing new therapeutic agents. chemimpex.com Research has suggested that this compound possesses properties that inhibit cancer cell growth, specifically in relation to colorectal adenocarcinoma. biosynth.com
Coordination Chemistry : It has been used in the synthesis of metal complexes with elements like Lanthanum (La(III)), Gallium (Ga(III)), and Lutetium (Lu(III)). chemicalbook.com The study of the synthesis and thermal decomposition of these complexes, such as those also involving 1,10-Phenanthroline (B135089), contributes to the field of coordination chemistry. pku.edu.cn
Metabolic and Pharmacokinetic Tracers : Isotopically labeled versions of the compound, such as 5-Chloro-2-methoxy-benzoic Acid-13C,d3, are used as tracers in research. medchemexpress.commedchemexpress.com These labeled compounds are crucial during the drug development process for quantitative analysis and for studying the metabolic profiles of potential drug candidates. medchemexpress.com
Therapeutic Potential Research : The core structure is relevant in therapeutic research. For example, 4-Amino-5-chloro-2-methoxybenzoic acid is a potent agonist for the 5-HT4 receptor, with applications in studying treatments for obesity and diabetes. biosynth.com Furthermore, this compound itself has been noted to have hypoglycemic activity and potential applications for treating type 2 diabetes. biosynth.com
Interactive Data Table: Research Applications
| Field | Application | Specific Use / Finding | Citation(s) |
| Agricultural Chemistry | Herbicide/Pesticide Formulation | Intermediate for herbicides targeting specific weed pathways. chemimpex.comchemimpex.com Methyl ester used for cotton and peanut crops. kavyapharma.in | chemimpex.comchemimpex.comkavyapharma.in |
| Agricultural Chemistry | Plant Metabolism | Derivatives investigated as potential plant growth regulators. | google.com |
| Material Science | Polymer Development | Isomers used to create specialty polymers with thermal/chemical resistance. chemimpex.comchemimpex.com Fluoro-analog used for proton exchange membranes. ossila.com | chemimpex.comchemimpex.comossila.com |
| Biochemical Research | Enzyme/Receptor Studies | Investigated for cancer cell growth inhibition (colorectal adenocarcinoma). biosynth.com | biosynth.com |
| Biochemical Research | Coordination Chemistry | Synthesis of metal complexes with La(III), Ga(III), and Lu(III). chemicalbook.com | chemicalbook.com |
| Biochemical Research | Research Tracers | Isotopically labeled versions used in pharmacokinetic studies. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |
| Biochemical Research | Therapeutic Research | Shows hypoglycemic activity. biosynth.com Amino-derivatives act as 5-HT4 receptor agonists. biosynth.com | biosynth.combiosynth.com |
Enzyme Interaction Studies
The direct interaction of this compound with specific enzymes is an area requiring more focused research. While no biological activity has been reported for the compound itself, its structural framework is a key component in various biologically active molecules. researchgate.net Derivatives of this compound have been synthesized and evaluated for their potential as enzyme inhibitors. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which use the title compound as a starting material, have been created and assessed for anti-cancer properties. researchgate.net One of the potent compounds from this series was found to induce apoptosis and cause cell cycle arrest in pancreatic carcinoma cells. researchgate.net
Furthermore, research on structurally related compounds suggests potential bioactivities. For example, esters of the related 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists for 5-HT4 receptors. thegoodscentscompany.com Studies on other substituted methoxybenzoic acids have also explored their roles in enzyme inhibition. thegoodscentscompany.comchemimpex.com These findings suggest that this compound could serve as a valuable scaffold for developing targeted enzyme inhibitors, though its direct enzymatic interactions are not yet well-documented. Future studies could involve screening the compound against a panel of enzymes, particularly those involved in cancer and metabolic diseases, to identify potential molecular targets.
Metabolic Pathway Exploration
The exploration of how this compound affects metabolic pathways is a developing field of study. The compound's structure is integral to synthetic molecules designed to modulate metabolic processes. For example, its structural relatives are used as intermediates in the synthesis of SGLT2 inhibitors, which are investigated for the treatment of diabetes by targeting glucose reabsorption in the kidneys.
To facilitate deeper investigation into its metabolic fate and effects, isotopically labeled versions of the compound, such as 5-Chloro-2-methoxy-benzoic Acid-13C,d3, have been synthesized. medchemexpress.eumedchemexpress.com The use of stable heavy isotopes allows the compound to be used as a tracer in drug development, helping to quantify its presence and understand its pharmacokinetic and metabolic profiles. medchemexpress.eu Deuteration, in particular, is noted for its potential to alter the metabolic pathways of drug molecules. medchemexpress.eu Future research could utilize these labeled compounds in metabolomic studies to trace the biotransformation of this compound within biological systems and identify the specific metabolic pathways it influences.
Analytical Chemistry Applications
Use as a Reference Standard in Chromatographic Techniques
This compound serves a critical function in analytical chemistry as a reference standard, particularly in the pharmaceutical industry. chemimpex.com It is frequently used for the accurate analysis of complex chemical mixtures via chromatographic and spectrometric methods. chemimpex.com
A primary application is its use as a designated impurity standard in the quality control of the drug metoclopramide (B1676508). It is listed as "Impurity C" in the European Pharmacopoeia for metoclopramide analysis. This involves using techniques like Ultra-Performance Convergence Chromatography (UPC²) coupled with mass spectrometry (MS) to identify and quantify impurities in drug formulations, ensuring their safety and efficacy.
Table 1: Application of this compound as a Reference Standard
| Application Area | Technique | Designation | Matrix | Source |
|---|---|---|---|---|
| Pharmaceutical Quality Control | UPC²/MS | Metoclopramide Impurity C | Drug Substance / Product | acs.orgresearchgate.net (from initial search) |
| General Analytical Chemistry | Chromatography, Spectrometry | Reference Material | Complex Mixtures | chemimpex.com |
Analytical Method Development and Validation
The compound plays a significant role in the development and validation of new analytical methods. During the creation of a UPC² method for analyzing metoclopramide and its related impurities, this compound (Impurity C) was used as part of a resolution solution to optimize chromatographic conditions. This process involved systematically screening different columns and mobile phase modifiers to achieve the best separation and peak shape for all impurities.
During this method development, an interesting phenomenon was observed where the injection of the Impurity C standard resulted in two separated peaks on a specific column (ACQUITY UPC² CSH Fluoro-Phenyl). Mass spectral analysis indicated that this was likely due to the dimerization of the analyte in the given conditions, rather than contamination. This highlights the importance of using well-characterized reference standards like this compound to understand and troubleshoot complex separations during method development.
Unexplored Therapeutic Areas and Lead Optimization Strategies
While not a therapeutic agent itself, this compound is a valuable starting point for the discovery of new drugs and represents a scaffold for lead optimization. smolecule.com
Unexplored Therapeutic Areas: Research points to several potential, yet underexplored, therapeutic applications for derivatives of this compound.
Oncology: A series of sulphonamide derivatives synthesized from this compound showed anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net One derivative was particularly effective against pancreatic carcinoma cells, suggesting this chemical backbone could be used to develop new anti-cancer agents. researchgate.net
Metabolic Diseases: As mentioned, related structures are intermediates for SGLT2 inhibitors for diabetes. This suggests that novel derivatives of this compound could be explored for activity against other targets involved in metabolic syndrome.
Lead Optimization Strategies: The compound serves as a "scaffold" or "building block" that can be chemically modified to create more potent and selective drug candidates. smolecule.com A common strategy is to use the benzoic acid group as an anchor to which other chemical moieties are attached. For example, in the development of the anti-cancer sulphonamides, various amines were reacted with an intermediate derived from this compound to create a library of new compounds with diverse structures and activities. researchgate.net This "chimera method" of grafting building blocks onto a chosen scaffold is a rational approach in drug design to create libraries of potential drug candidates. researchgate.net Future lead optimization could involve creating bioisosteres or using computational modeling to guide the synthesis of derivatives with improved pharmacokinetic properties and target engagement. acs.org
Integration of Multi-Omics Data in Understanding Compound Activity
The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) provides a powerful, systems-level approach to understanding how a compound exerts its effects. For this compound and its derivatives, this remains a largely future direction of research. Currently, there is a lack of published studies that apply a multi-omics approach to this specific compound.
However, the framework for such studies is well-established. For instance, high-throughput transcriptomics (HTTr) is used to assess the bioactivity of chemicals by measuring changes in gene expression across the genome. epa.gov By treating cancer cell lines with a derivative of this compound and analyzing the resulting changes in RNA, proteins, and metabolites, researchers could build a comprehensive picture of its mechanism of action. nih.gov This data could reveal which signaling pathways are perturbed, identify potential biomarkers for the compound's activity, and help predict both efficacy and off-target effects. Integrating these datasets can reveal correlated regulatory features and provide a much deeper understanding than single-omics analysis alone. nih.gov Such an approach would be invaluable for elucidating the mechanisms behind the observed anti-cancer activity of its derivatives and for guiding future drug development efforts. researchgate.net
Development of Advanced Delivery Systems for this compound Derivatives
The therapeutic potential of derivatives of this compound is intrinsically linked to their effective delivery to target sites within the body. Challenges such as poor solubility, limited bioavailability, and the need for controlled release over time have spurred research into advanced drug delivery systems. These systems aim to enhance the efficacy and specificity of these derivatives by optimizing their pharmacokinetic and pharmacodynamic profiles. Key strategies being explored include the use of polymeric nanoparticles, hydrogels, and prodrug formulations to improve the delivery of these and structurally related therapeutic agents.
One promising approach involves the encapsulation of active derivatives into biodegradable nanoparticles. For instance, derivatives like (5-Chloro-2-methoxyphenyl)acetic acid have been suggested for encapsulation within poly(lactic-co-glycolic acid) (PLGA) nanoparticles. nih.gov PLGA is a well-established, FDA-approved polymer known for its biocompatibility and biodegradable nature. nih.gov The encapsulation within PLGA nanoparticles can protect the drug from enzymatic degradation and facilitate controlled release. nih.gov Research on PLGA nanoparticles loaded with other active pharmaceutical ingredients demonstrates a characteristic biphasic release pattern: an initial burst release of the drug adsorbed on the nanoparticle surface, followed by a sustained, slower release as the polymer matrix degrades. nih.govbeilstein-journals.org This release can be modulated to last for several days, which is advantageous for chronic conditions. nih.gov The release kinetics from PLGA nanoparticles often follow a Fickian diffusion mechanism, where drug release is primarily governed by diffusion through the polymer matrix. beilstein-journals.org
Hydrogel-based systems, particularly those using carbomers like Carbopol, represent another significant area of research for the controlled release of benzoic acid derivatives. nih.gov Carbopol polymers are high-molecular-weight polymers of acrylic acid that can form hydrogels with high water content (93-95%). nih.gov These gels can control the release of acidic drugs. Studies on benzoic acid have shown that its release from Carbopol matrices can follow zero-order kinetics, meaning the drug is released at a constant rate over time. nih.gov The release mechanism is influenced by the rate of gel layer growth and the drug's diffusivity within that layer. nih.gov The pH-sensitive nature of carbomers, which swell more in alkaline environments, can be exploited for targeted drug release in specific regions of the gastrointestinal tract. nih.gov
Prodrug strategies are also being actively investigated, particularly for derivatives such as 4-amino-5-chloro-2-methoxybenzoic acid. nih.govmdpi.com A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical processes. cbspd.com For carboxylic acid-containing compounds, this often involves esterification to mask the polar carboxyl group, thereby increasing lipophilicity and improving absorption. cbspd.comresearchgate.net Research has focused on synthesizing ester and amide derivatives of 4-amino-5-chloro-2-methoxybenzoic acid to create pleiotropic prodrugs, for example, for potential use in Alzheimer's disease. nih.govmdpi.com These prodrugs are designed to be activated by specific enzymes, such as esterases, at the target site, releasing the active pharmacophore. nih.govnih.gov
Liposomal formulations, while not yet specifically documented for this compound derivatives in the reviewed literature, are a widely used and versatile platform for delivering both hydrophilic and hydrophobic drugs. innovareacademics.in These spherical vesicles, composed of phospholipid bilayers, can encapsulate drugs, protect them from degradation, and modify their pharmacokinetic properties. nih.gov The surface of liposomes can be modified, for instance with polyethylene (B3416737) glycol (PEG), to create "stealth" liposomes that evade the immune system and prolong circulation time. The potential to use liposomes for derivatives of this compound is significant, given their success with other classes of drugs.
The table below summarizes the characteristics of various advanced delivery systems that have been investigated for benzoic acid derivatives and other related compounds, highlighting their potential applicability for derivatives of this compound.
Table 1: Characteristics of Advanced Delivery Systems for Benzoic Acid Derivatives and Analogs
| Delivery System | Core Material(s) | Typical Size | Key Characteristics | Release Mechanism | Relevant Analog Studied | Citations |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | 150 - 300 nm | Biodegradable, biocompatible, sustained release, can be surface-modified. | Biphasic: Initial burst followed by sustained release via Fickian diffusion and polymer erosion. | (5-Chloro-2-methoxyphenyl)acetic acid, Capecitabine | nih.govbeilstein-journals.org |
| Hydrogels | Carbopol (cross-linked acrylic acid) | N/A (Bulk gel) | High water content, pH-sensitive swelling, mucoadhesive. | Zero-order or diffusion-controlled, dependent on drug and formulation. | Benzoic acid, Diclofenac Sodium | nih.govnih.govresearchgate.net |
| Prodrugs | Covalent modification of the parent drug (e.g., ester, amide) | N/A (Molecular) | Improved lipophilicity and bioavailability, targeted activation by enzymes. | Enzymatic cleavage at the target site. | 4-amino-5-chloro-2-methoxybenzoic acid | nih.govmdpi.comcbspd.comresearchgate.net |
| Liposomes | Phospholipids (e.g., DMPC, DMPG), Cholesterol | 100 - 250 nm | Biocompatible, can encapsulate hydrophilic and hydrophobic drugs, surface is modifiable. | Diffusion across the lipid bilayer and/or degradation of the vesicle. | Oridonin, P5 HER2/neu-derived peptide | nih.govnih.gov |
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-methoxybenzoic acid derivatives?
Methodological Answer: Derivatives of this compound are typically synthesized via amidation or sulfonylation. For example:
- Amidation : Reacting this compound with benzylamine using ethyl chloroformate as a coupling agent in dichloromethane (DCM) yields 5-chloro-2-methoxy-N-benzyl benzamide (97% yield) .
- Chlorosulfonation : Treating the amide intermediate with chlorosulfonic acid produces sulfonyl chloride derivatives (90% yield), which can be further coupled with amines to generate sulfonamide-based compounds .
- Demethylation : Refluxing methoxy derivatives with sodium cyanide in DMSO replaces the methoxy group with a hydroxyl group, enabling salicylamide synthesis (72–98% yield) .
Q. Reference Table: Key Synthetic Pathways
| Reaction Type | Reagents/Conditions | Yield | Application Example | Reference |
|---|---|---|---|---|
| Amidation | Ethyl chloroformate, DCM, triethylamine | 97% | N-benzyl benzamide derivatives | |
| Chlorosulfonation | Chlorosulfonic acid, DCM/water (2:1) | 90% | Sulfonamide anticancer agents | |
| Demethylation | NaCN, anhydrous DMSO, reflux | 72–98% | Salicylamide derivatives |
Q. How is the crystal structure of metal complexes with this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating coordination geometries and lattice arrangements. For example:
- Mn(II) Complex : Distorted octahedral geometry with monodentate/bidentate carboxylate ligands, crystallizing in the monoclinic system (space group P2₁/c) .
- Zn(II) Complex : Tetrahedral coordination, forming a bilayer structure in monoclinic space group Pc .
- Co(II)/Ni(II) Complexes : Isostructural, with pentaaqua coordination in orthorhombic space group P2₁2₁2₁ .
Q. Reference Table: Structural Properties of Metal Complexes
| Metal Ion | Coordination Geometry | Space Group | Key Observations | Reference |
|---|---|---|---|---|
| Mn(II) | Distorted octahedral | P2₁/c | Bilayer structure; weak ligand field | |
| Co(II) | Distorted octahedral | P2₁2₁2₁ | High-spin configuration; thermal stability | |
| Zn(II) | Tetrahedral | Pc | Diamagnetic; monodentate carboxylate |
Q. What spectroscopic methods are used to characterize this compound and its derivatives?
Methodological Answer:
- FTIR/FIR Spectroscopy : Identifies carboxylate coordination modes (monodentate vs. bidentate) via asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations .
- Magnetic Susceptibility : Determines spin states (e.g., high-spin Mn(II)/Co(II) vs. diamagnetic Zn(II)) using SQUID magnetometry (80–300 K) .
- NMR (¹H/¹³C) : Confirms substituent positions and purity in synthetic derivatives (e.g., methoxy vs. hydroxyl groups) .
Advanced Research Questions
Q. How do coordination modes of this compound affect the magnetic properties of its metal complexes?
Methodological Answer: The carboxylate ligand’s coordination mode (monodentate, bidentate, or free) influences the ligand field strength and magnetic moments:
- High-Spin Mn(II)/Co(II) : Weak ligand fields from monodentate carboxylates result in high magnetic moments (e.g., µₑff = 5.92 µB for Mn(II)) .
- Diamagnetic Zn(II) : Closed-shell d¹⁰ configuration with no unpaired electrons, unaffected by ligand coordination .
- Thermal Analysis : TG-DSC reveals water loss steps (e.g., di-/tetrahydrates), correlating with structural stability under nitrogen/air atmospheres .
Q. What methodological approaches are used to evaluate the anticancer activity of derivatives?
Methodological Answer:
- In Vitro Cytotoxicity : Test compounds against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays, with hTERT-RPE1 cells as normal cell controls .
- Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining or propidium iodide (PI) for DNA content quantification .
- Molecular Docking : Simulate interactions with tubulin’s colchicine-binding site to predict inhibition mechanisms .
Q. Reference Table: Biological Activity of Selected Derivatives
| Compound | IC₅₀ (µM) vs. MCF-7 | Apoptosis Induction | Tubulin Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Derivative 4a | 1.2 ± 0.3 | 65% (24 h) | -9.8 (docking score) | |
| Derivative 23 | 0.8 ± 0.2 | 78% (48 h) | -10.2 |
Q. How can computational methods aid in understanding the mechanism of action of derivatives?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., tubulin binding) to assess binding modes .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- QSAR Modeling : Predict bioactivity based on substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity) .
Notes
- Contradictions : No direct contradictions were found in the provided evidence.
- Data Tables : Summarize key experimental findings for quick reference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
